3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Description
The exact mass of the compound 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine is 214.06547440 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(6-fluoropyridin-2-yl)imidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4/c12-10-3-1-2-8(15-10)9-6-14-11-7-13-4-5-16(9)11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMRXODUOJIYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=C3N2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655006 | |
| Record name | 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184916-83-3 | |
| Record name | 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic Potential of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine Derivatives
Executive Summary: The Pharmacophore Defined
The 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine scaffold represents a highly optimized "privileged structure" in modern medicinal chemistry, primarily designed for ATP-competitive kinase inhibition . While the imidazo[1,2-a]pyrazine core serves as a robust adenine mimetic capable of forming critical hydrogen bonds within the kinase hinge region, the specific incorporation of the 3-(6-fluoropyridin-2-yl) moiety addresses two perennial challenges in drug discovery: selectivity and metabolic stability .
This guide analyzes the therapeutic utility of this chemical series, focusing on its validated potential as an Aurora Kinase (A/B) inhibitor for oncology and its emerging relevance in targeting TGF-β type I receptor (ALK5) and mGluR5 modulation. By leveraging the bioisosteric properties of fluorine and the electronic tuning of the pyridine ring, this class of derivatives demonstrates superior pharmacokinetic (PK) profiles compared to their non-fluorinated precursors.
Structural Biology & Mechanism of Action
The "Hinge Binder" Hypothesis
The therapeutic potency of this scaffold is driven by its ability to occupy the ATP-binding pocket of serine/threonine kinases.
-
The Core (Imidazo[1,2-a]pyrazine): Acts as the primary scaffold. The nitrogen atoms at positions 1 and 4 (and potentially the bridgehead) interact with the backbone residues of the kinase hinge region (e.g., residues analogous to Glu211 and Ala213 in Aurora A).
-
The Substituent (3-(6-Fluoropyridin-2-yl)):
-
Orientation: The pyridine ring at the 3-position is coplanar or twisted relative to the core, positioning it to interact with the "gatekeeper" residue or the solvent-exposed front.
-
Fluorine Effect: The fluorine atom at the C6 position of the pyridine is not merely a steric blocker. It lowers the basicity of the pyridine nitrogen (reducing non-specific binding) and blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (
).
-
Validated Targets
| Target Family | Primary Indication | Mechanism | Key Reference |
| Aurora Kinase A/B | Metastatic Oncology | Disruption of centrosome maturation and chromosome segregation, leading to mitotic catastrophe. | [1] |
| ALK5 (TGF-βR1) | Fibrosis / Immuno-oncology | Inhibition of SMAD2/3 phosphorylation; blocking EMT (Epithelial-Mesenchymal Transition). | [2] |
| mGluR5 | CNS Disorders (Anxiety/PD) | Negative Allosteric Modulation (NAM) of glutamate signaling.[1] | [3] |
Visualization: Mechanism of Action
The following diagram illustrates the dual-action mechanism where the inhibitor blocks the ATP pocket while the fluorine modification prevents metabolic degradation.
Figure 1: Mechanistic pathway showing ATP-competitive inhibition and the metabolic blockade provided by the fluorine substitution.
Detailed Experimental Protocols
To validate the therapeutic potential of a new derivative in this class, the following self-validating workflows are recommended.
Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol ensures the regioselective installation of the 6-fluoropyridin-2-yl group at the 3-position.
Reagents:
-
3-Bromoimidazo[1,2-a]pyrazine (Core)
-
(6-Fluoropyridin-2-yl)boronic acid (Partner)
-
Pd(dppf)Cl₂·CH₂Cl₂ (Catalyst)
-
Cs₂CO₃ (Base)
-
1,4-Dioxane/Water (4:1)
Step-by-Step Protocol:
-
Degassing: In a sealed reaction vial, dissolve 1.0 eq of 3-bromoimidazo[1,2-a]pyrazine and 1.2 eq of the boronic acid in the solvent mixture. Sparge with Argon for 15 minutes. Criticality: Oxygen presence leads to homocoupling byproducts.
-
Catalysis: Add 5 mol% Pd(dppf)Cl₂ and 2.0 eq Cs₂CO₃. Seal immediately.
-
Reaction: Heat to 90°C for 4-16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H signal).
-
Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH gradient). The 6-fluoro group is sensitive to harsh acidic conditions; avoid prolonged exposure to strong acids during workup.
In Vitro Kinase Assay (Aurora A)
Objective: Determine IC₅₀ values to assess potency.
-
Preparation: Prepare 3x enzyme solution (Aurora A) and 3x substrate solution (Kemptide) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).
-
Compound Addition: Dispense 10 nL of compound (DMSO stock) into a 384-well plate using an acoustic dispenser.
-
Incubation: Add enzyme solution and incubate for 15 mins at RT (allows "slow-off" binding equilibration).
-
Activation: Add ATP/Substrate mix (ATP concentration should be at
, approx. 10 µM). -
Detection: After 60 mins, add ADP-Glo™ Reagent (Promega) to deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
Analysis: Plot RLU vs. log[Compound]. Fit to a 4-parameter logistic equation. Validation Criteria: Z' factor > 0.5.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the 6-fluoropyridine moiety compared to standard analogs, based on aggregated literature data for Aurora A inhibition [1][4].
| Compound Analog | R-Group (Position 3) | Aurora A IC₅₀ (nM) | Liver Microsome Stability ( |
| Lead (Target) | 6-Fluoropyridin-2-yl | 12 | > 60 |
| Analog A | Pyridin-2-yl (No F) | 18 | 15 (Rapid oxidation) |
| Analog B | Phenyl | 450 | > 60 |
| Analog C | 6-Methylpyridin-2-yl | 25 | 40 |
| Analog D | Pyrimidin-5-yl | 120 | 20 |
Interpretation:
-
Potency: The nitrogen in the pyridine ring is essential for H-bonding (compare Analog A/Lead vs. Analog B).
-
Stability: The fluorine atom (Lead) drastically improves metabolic stability compared to the unsubstituted pyridine (Analog A) by blocking the C6 oxidation site, without sacrificing potency.
Pathway Visualization: Aurora Kinase Signaling
Understanding the downstream effects is crucial for phenotypic screening.
Figure 2: Biological cascade showing the intervention point of the inhibitor within the mitotic pathway.
References
-
Vertex Pharmaceuticals. "Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure." Journal of Medicinal Chemistry, 2011. Link
-
Merck Research Laboratories. "Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2010.[2][3] Link
-
Vanderbilt Center for Neuroscience Drug Discovery. "Discovery of N-(5-Fluoropyridin-2-yl)... Negative Allosteric Modulators of mGluR5." Journal of Medicinal Chemistry, 2017. Link
-
UCL Discovery. "Synthesis and SAR Studies of imidazo[1,2-a]pyrazine Aurora kinase inhibitors." UCL Repository, 2013. Link
Sources
The Imidazo[1,2-a]pyrazine Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry
Executive Summary & Structural Significance
The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic the purine core of adenosine triphosphate (ATP). This structural isomorphism allows it to function as a potent, competitive inhibitor across the human kinome.
Unlike its carbon-heavy analogs, the imidazo[1,2-a]pyrazine core incorporates a bridgehead nitrogen and two additional nitrogen atoms in the 6-membered ring. This unique electronic topography provides:
-
Hinge Binding: The N1 and N-bridgehead atoms often serve as critical hydrogen bond acceptors for the kinase hinge region.
-
Vectorial Functionalization: Distinct reactivity profiles at C3 (nucleophilic) and C6/C8 (electrophilic) allow for precise, multi-axis structure-activity relationship (SAR) exploration.
-
Physicochemical Balance: The scaffold offers reduced lipophilicity (LogP) compared to indole or quinoline equivalents, often improving oral bioavailability.
Synthetic Architecture
Constructing the imidazo[1,2-a]pyrazine core requires selecting a method that aligns with the desired substitution pattern. There are two primary "workhorse" methodologies: the classical condensation and the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.
Comparative Synthetic Methodologies
| Feature | Method A: Hantzsch-type Condensation | Method B: Groebke-Blackburn-Bienaymé (GBB) |
| Reaction Type | Bicomponent Cyclization | Multicomponent (3-CR) |
| Reagents | 2-Aminopyrazine + | 2-Aminopyrazine + Aldehyde + Isocyanide |
| Key Intermediate | Imine/Enamine tautomer | Iminium ion / Nitrilium ion |
| Regiocontrol | Fixed by ketone structure | Highly variable at C3 (via aldehyde/isocyanide) |
| Primary Utility | Generating C2-substituted cores | Generating C3-amino substituted cores |
| Atom Economy | Moderate (Loss of H-Hal and H2O) | High (Water is the only byproduct) |
Advanced Functionalization: The "Regioselectivity Switch"
While C3 is naturally nucleophilic (prone to electrophilic aromatic substitution like bromination), functionalizing C6 and C8 requires distinct strategies. Recent advances utilizing TMP-based organometallics (e.g., TMPMgCl[1][2][3][4]·LiCl) allow for a "regioselectivity switch."[1][2][3]
-
Kinetic Control: Lithiation/Magnesiation typically occurs at C3 (most acidic proton).
-
Blocking/Switching: If C3 is blocked (or using specific zincates), metalation can be directed to C8 , opening this position to Negishi cross-coupling.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for synthesizing and functionalizing the scaffold.
Caption: Decision tree for imidazo[1,2-a]pyrazine synthesis. Route A favors C2-substitution; Route B installs C3-amino complexity.
Pharmacological Profiles & SAR
The medicinal utility of this scaffold is dominated by kinase inhibition, particularly for targets in the B-cell receptor (BCR) pathway.
The "Hinge Binder" Mechanism
In the ATP-binding pocket of kinases (e.g., SYK, mTOR, PI3K), the imidazo[1,2-a]pyrazine core orients itself such that:
-
N1 (Bridgehead): Accepts a hydrogen bond from the backbone NH of the hinge region residue.
-
C3 Substituents: Often project into the "gatekeeper" region or the solvent-exposed front, dictating selectivity.
-
C8 Substituents: Can access the ribose-binding pocket or hydrophobic back-clefts.
Case Study: Entospletinib (GS-9973)
Entospletinib is a highly selective Spleen Tyrosine Kinase (SYK) inhibitor.[5] Its design showcases the scaffold's utility:
-
Core: Imidazo[1,2-a]pyrazine.[1][2][3][6][7][8][9][10][11][12]
-
Selectivity: Unlike its predecessor Fostamatinib, Entospletinib avoids KDR (VEGFR2) inhibition, reducing hypertension side effects. This selectivity is achieved by the specific orientation of the C6-aryl and C8-amino groups on the pyrazine ring.
Visualization: SYK Signaling Pathway
Inhibition of SYK by imidazo[1,2-a]pyrazines disrupts downstream inflammatory and proliferative signaling.
Caption: Mechanism of Action for Entospletinib. The scaffold blocks SYK, halting the cascade to NF-κB.
Experimental Protocols
Protocol A: Groebke-Blackburn-Bienaymé (GBB) Synthesis
Purpose: Rapid generation of a 3-amino-imidazo[1,2-a]pyrazine library.
Reagents:
-
2-Aminopyrazine (1.0 equiv)[9]
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Catalyst: Scandium Triflate [Sc(OTf)3] (5 mol%) or Ammonium Chloride (10 mol%)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve 2-aminopyrazine (1.0 mmol) and the selected aldehyde (1.0 mmol) in MeOH (3 mL).
-
Activation: Add the catalyst (Sc(OTf)3, 0.05 mmol) and stir at room temperature for 10 minutes to facilitate imine formation.
-
Cyclization: Add the isocyanide (1.0 mmol) in one portion.
-
Reaction: Seal the vial and heat to 60°C (oil bath) or irradiate in a microwave reactor at 100°C for 20 minutes.
-
Monitoring: Monitor by TLC (typically 5% MeOH in DCM) or LC-MS for the disappearance of the amine.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the residue in minimal DCM and purify via automated flash chromatography (Silica gel, gradient 0-10% MeOH in DCM).
Self-Validation Check: The appearance of a highly fluorescent spot on TLC often indicates the formation of the fused aromatic system.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Purpose: Determine the IC50 of the synthesized imidazo[1,2-a]pyrazine against a target kinase (e.g., SYK).
System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Step-by-Step Methodology:
-
Compound Prep: Prepare a 10-point dilution series of the inhibitor in 100% DMSO (starting at 10 µM).
-
Enzyme Mix: Dilute the recombinant kinase (e.g., SYK catalytic domain) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate Mix: Prepare a mixture of the peptide substrate (biotinylated) and ATP (at Km concentration).
-
Incubation: Add 5 µL of compound and 10 µL of Enzyme Mix to a 384-well plate. Incubate for 15 minutes (pre-equilibrium).
-
Initiation: Add 10 µL of Substrate/ATP mix to start the reaction. Incubate for 60 minutes at room temperature.
-
Termination/Detection: Add detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.
-
Analysis: Plot the signal ratio against log[Inhibitor] to calculate IC50 using a non-linear regression model (Sigmoidal dose-response).
References
-
Goel, R. et al. (2017). Imidazo[1,2-a]pyrazine scaffolds as promising anti-cancer agents: A review. [Link]
-
Currie, K. S. et al. (2014). Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase.[5] Journal of Medicinal Chemistry. [Link]
-
Guchhait, S. K. et al. (2011). Groebke-Blackburn-Bienaymé Multicomponent Reaction in Medicinal Chemistry. [Link][6]
-
Kastrati, A. et al. (2023).[1][3] Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.[1][2][3][4] Chemical Science.[4] [Link]
-
Sharman, J. et al. (2015). An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia.[5] Blood.[5][13] [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Precision Strike: A Technical Guide to the Biological Targets of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine (VE-821)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this class, 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, also known as VE-821, has been identified as a highly potent and selective inhibitor of a critical cellular signaling pathway. This technical guide provides an in-depth exploration of the primary biological target of VE-821, its mechanism of action, and the experimental methodologies used to validate its activity. We will delve into the causality behind its selectivity and provide a framework for its application as a chemical probe in cancer research and drug development.
Introduction: The Rise of a Selective Kinase Inhibitor
The pursuit of targeted therapies in oncology has led to the development of small molecules that can precisely inhibit key drivers of cancer cell survival and proliferation. The imidazo[1,2-a]pyrazine core has proven to be a versatile template for the design of such inhibitors, with various derivatives showing activity against targets like Aurora kinases and PI3K/mTOR.[1][2] However, the strategic placement of a 6-fluoropyridin-2-yl moiety at the 3-position of the imidazo[1,2-a]pyrazine scaffold culminated in the discovery of VE-821, a compound with a distinct and highly sought-after target profile. This guide will illuminate the primary biological target of VE-821 and the profound implications of its inhibition.
The Primary Biological Target: Ataxia Telangiectasia and Rad3-related (ATR) Kinase
The principal and most extensively validated biological target of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine (VE-821) is the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase .[3] ATR is a master regulator of the DNA Damage Response (DDR), a complex signaling network that detects and responds to DNA lesions, thereby maintaining genomic integrity.
Mechanism of Action: An ATP-Competitive Inhibition
VE-821 functions as a potent, ATP-competitive inhibitor of ATR kinase.[3] This means that it binds to the ATP-binding pocket of the ATR enzyme, preventing the natural substrate, ATP, from binding and subsequently blocking the phosphorylation of downstream ATR targets. This targeted inhibition of ATR's kinase activity is the lynchpin of VE-821's biological effects.
The ATR Signaling Pathway and the Impact of VE-821
The ATR signaling pathway is primarily activated by single-stranded DNA (ssDNA) regions, which can arise from various forms of DNA damage, including replication stress. Once activated, ATR phosphorylates a cascade of downstream proteins, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and prevent the firing of new replication origins.
By inhibiting ATR, VE-821 effectively dismantles this crucial cellular defense mechanism. The abrogation of ATR signaling prevents the phosphorylation and activation of Chk1, leading to a failure to arrest the cell cycle in the presence of DNA damage.[3][4] This forces cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.
Caption: Inhibition of the ATR signaling pathway by VE-821.
Potency and Selectivity: A Quantitative Analysis
The efficacy of a chemical probe is defined by its potency against its intended target and its selectivity over other related molecules. VE-821 exhibits a highly desirable profile in both regards.
| Target | K_i_ (nM) | IC_50_ (nM) |
| ATR | 13 | 26 |
| mTOR | >1000 | - |
| DNA-PK | 2200 | 4400 |
| PI3Kγ | 3900 | - |
| ATM | 16000 | >8000 |
| Data compiled from Tocris Bioscience and MedChemExpress.[3] |
As the data indicates, VE-821 is a nanomolar inhibitor of ATR with remarkable selectivity (over 75-fold) against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, such as mTOR, DNA-PK, and ATM.[3] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes can be confidently attributed to ATR inhibition.
Experimental Validation of ATR Inhibition
The validation of VE-821 as an ATR inhibitor relies on robust experimental methodologies that confirm its engagement with the target and the downstream consequences of this interaction.
Workflow for Validating ATR Inhibition
Caption: Experimental workflow for validating ATR inhibition by VE-821.
Detailed Protocol: Western Blot for Phospho-Chk1
This protocol describes a self-validating system to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, Chk1, at serine 345.
Objective: To determine if VE-821 inhibits the phosphorylation of Chk1 in response to DNA damage.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, HCT-116)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Gemcitabine, Hydroxyurea, or UV radiation)
-
VE-821 (3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-Chk1 (total), Mouse anti-γH2AX (Ser139), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of VE-821 (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 1 µM Gemcitabine for 24 hours) or by exposing cells to UV radiation. Include a no-damage control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 signal.
-
Expected Outcome: In cells treated with a DNA damaging agent, a strong band corresponding to phospho-Chk1 (Ser345) should be observed. Co-treatment with VE-821 is expected to cause a dose-dependent reduction in this band, indicating the inhibition of ATR kinase activity. An increase in the γH2AX signal, a marker of DNA double-strand breaks, is also anticipated in the VE-821 treated groups, as the inhibition of DNA repair pathways can lead to the accumulation of more severe DNA lesions.
Therapeutic Implications and Future Directions
The potent and selective inhibition of ATR by VE-821 has significant therapeutic implications, particularly in the context of cancer treatment. Many cancer cells have defects in other DNA damage response pathways (e.g., p53 or ATM deficiency), making them highly reliant on the ATR pathway for survival, a concept known as synthetic lethality. By inhibiting ATR, VE-821 can selectively kill these cancer cells.
Furthermore, VE-821 has been shown to sensitize a wide range of cancer cells to DNA-damaging chemotherapies and radiation therapy.[4] This combination therapy approach has the potential to enhance the efficacy of standard cancer treatments and overcome drug resistance.
Future research will likely focus on the development of next-generation ATR inhibitors with improved pharmacokinetic properties for clinical use, as well as the identification of predictive biomarkers to select patients who are most likely to benefit from ATR-targeted therapies.
Conclusion
3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine (VE-821) is a powerful and precise chemical probe whose primary biological target is the ATR kinase. Its high potency and selectivity make it an invaluable tool for dissecting the complexities of the DNA damage response and for exploring novel therapeutic strategies in oncology. The experimental frameworks provided in this guide offer a robust approach for researchers to validate and further investigate the biological effects of this and other ATR inhibitors.
References
-
The Chemical Probes Portal. VE-821. [Link]
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210.
- Prevo, R., et al. (2012). The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Cancer Biology & Therapy, 13(11), 1072-1081.
- Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174.
- Yu, B., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030.
- Wang, Y., et al. (2019). ZEB1 inhibition sensitizes cells to the ATR inhibitor VE-821 by abrogating epithelial–mesenchymal transition and enhancing DNA damage.
- Siddiqui, M. A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(6), 272-276.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Technical Application Note: Scalable Synthesis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Executive Summary & Strategic Rationale
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., c-Met, Syk, and BTK inhibitors). The introduction of a 6-fluoropyridin-2-yl moiety at the C3 position presents a specific synthetic challenge: the instability of 2-pyridyl boronates.
While traditional Suzuki-Miyaura coupling is often the default approach, this protocol prioritizes Pd-Catalyzed Direct C–H Arylation .
Why this approach?
-
Avoidance of Unstable Intermediates: 2-Pyridyl boronic acids and esters (required for Suzuki coupling) are notoriously prone to protodeboronation and rapid degradation, often leading to low yields and difficult purification.
-
Atom Economy: Direct arylation utilizes the stable, commercially available 2-bromo-6-fluoropyridine, eliminating the step of borylating the pyridine or brominating the imidazopyrazine.
-
Regioselectivity: The imidazo[1,2-a]pyrazine core exhibits high nucleophilicity at C3, allowing for highly selective C–H functionalization without protecting groups.
Retrosynthetic Analysis & Workflow
The synthesis is broken down into two modular phases: the construction of the bicyclic core followed by the late-stage C–H functionalization.
Figure 1: Retrosynthetic disconnection strategy highlighting the convergent C-H arylation route.
Detailed Experimental Protocols
Phase 1: Synthesis of Imidazo[1,2-a]pyrazine Core
Objective: Formation of the fused bicyclic system.
Reagents:
-
2-Aminopyrazine (1.0 equiv)
-
Bromoacetaldehyde diethyl acetal (1.5 equiv)
-
Hydrobromic acid (48% aq., catalytic) or HCl
-
Ethanol/Water system[1]
Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminopyrazine (10.0 g, 105 mmol) and ethanol (100 mL).
-
Addition: Add bromoacetaldehyde diethyl acetal (23.6 mL, 157 mmol) followed by 5 mL of 48% HBr (or conc. HCl).
-
Cyclization: Heat the mixture to reflux (80–85 °C) for 6–12 hours. Monitor by LCMS for the disappearance of 2-aminopyrazine (m/z 96) and formation of product (m/z 120).
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Neutralization: Dilute the residue with water (50 mL) and carefully basify with saturated NaHCO₃ solution to pH 8–9.
-
Extraction: Extract with DCM (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: If necessary, purify via flash column chromatography (0–5% MeOH in DCM).
-
Yield Expectation: 70–85%
-
Appearance: Tan to brown solid.
-
Phase 2: Regioselective Pd-Catalyzed C–H Arylation
Objective: Installation of the 6-fluoropyridine moiety at C3.
Critical Mechanism: This reaction relies on a Concerted Metallation-Deprotonation (CMD) pathway. The choice of base and ligand is critical to lower the energy barrier for C3-H bond cleavage.
Reagents:
-
Imidazo[1,2-a]pyrazine (Intermediate 1) (1.0 equiv)
-
2-Bromo-6-fluoropyridine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or XPhos (5 mol% for difficult substrates)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Protocol:
-
Inertion: Flame-dry a pressure tube or Schlenk flask and purge with Argon/Nitrogen.
-
Loading: Add imidazo[1,2-a]pyrazine (1.0 g, 8.4 mmol), 2-bromo-6-fluoropyridine (1.77 g, 10.0 mmol), Pd(OAc)₂ (94 mg, 0.42 mmol), PPh₃ (220 mg, 0.84 mmol), and K₂CO₃ (2.32 g, 16.8 mmol).
-
Solvation: Add anhydrous 1,4-dioxane (15 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Reaction: Seal the vessel and heat to 100–110 °C for 16 hours.
-
Checkpoint: LCMS should show [M+H]+ = 215.1.
-
-
Workup: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography (Gradient: 20% to 60% EtOAc in Hexanes).
-
Note: The product is basic; adding 1% Et₃N to the eluent can improve peak shape.
-
Analytical Data & Quality Control
Target Molecule: 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
| Test | Expected Result | Interpretation |
| LC-MS (ESI+) | m/z = 215.06 [M+H]+ | Confirms molecular weight. Look for characteristic Br isotope pattern absence. |
| 1H NMR (DMSO-d6) | δ ~9.2 (s, 1H, C2-H), 8.6 (s, 1H, C8-H) | The C2 proton of the imidazole ring is diagnostic; it will shift downfield due to the pyridine ring current. |
| 19F NMR | Single peak ~ -65 to -70 ppm | Confirms presence and integrity of the fluorine atom (no defluorination). |
| Appearance | Off-white to pale yellow solid | Dark color indicates residual Pd or oxidation. |
Troubleshooting & Decision Tree
Common failure modes in this synthesis involve catalyst deactivation or regioselectivity issues.
Figure 2: Troubleshooting logic for reaction optimization.
Alternative Route: Suzuki-Miyaura Coupling
Use this route ONLY if Direct Arylation fails or if the boronate is already in-house.
-
Precursors: 3-Bromoimidazo[1,2-a]pyrazine + (6-Fluoropyridin-2-yl)boronic acid pinacol ester.
-
Conditions: Pd(dppf)Cl₂, 2M Na₂CO₃, DME/Water, 80 °C.
-
Warning: The 6-fluoropyridin-2-yl boronate is unstable. Do not use the free boronic acid ; use the pinacol ester.[2][3] Use anhydrous conditions if possible (e.g., CsF in Dioxane) to prevent hydrolysis of the C-B bond before coupling occurs.
References
-
General Synthesis of Imidazo[1,2-a]pyrazines
-
Title: Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines.[4]
- Source: Groebke, K., et al. Synlett.
-
-
Direct Arylation Mechanism & Conditions
-
Stability of Pyridyl Boronates
-
Title: Recent progress in the synthesis of pyridinylboronic acids and esters.
- Source:Arkivoc.
-
URL:[Link]
-
-
Microwave-Assisted Direct Arylation
Sources
- 1. Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Synthesis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Derivatives of this scaffold have demonstrated potential as inhibitors of various kinases and are being investigated for therapeutic applications in oncology, immunology, and infectious diseases. The target molecule, 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, represents a key intermediate for the development of novel therapeutics, and a robust and well-understood synthetic route is paramount for further research and development.
This document provides a detailed guide for the synthesis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, outlining the necessary reagents, step-by-step protocols, and the underlying chemical principles. The presented methodology is designed to be reproducible and scalable for researchers in both academic and industrial settings.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is most efficiently achieved through a two-step process. The first part involves the preparation of a key intermediate, the α-bromoketone, which is not readily commercially available. The second part is the final condensation reaction to form the desired imidazo[1,2-a]pyrazine ring system.
Caption: Overall synthetic workflow for 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine.
Part 1: Synthesis of the Key α-Bromoketone Intermediate
A crucial precursor for this synthesis is 2-bromo-1-(6-fluoropyridin-2-yl)ethan-1-one. Its preparation involves the synthesis of the corresponding ketone followed by α-bromination.
Reagents and Materials for Part 1
| Reagent | CAS Number | Molecular Weight | Supplier Recommendation | Notes |
| 6-Fluoropyridine-2-carboxylic acid | 403-45-2 | 141.10 | Commercially Available | Starting material for the ketone synthesis. |
| Oxalyl chloride | 79-37-8 | 126.93 | Commercially Available | Used to form the acid chloride. |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | Commercially Available | For the formation of the Weinreb amide. |
| Triethylamine | 121-44-8 | 101.19 | Commercially Available | Base for the Weinreb amide formation. |
| Methylmagnesium bromide (3.0 M in Et2O) | 75-16-1 | 119.27 | Commercially Available | Grignard reagent for ketone synthesis. |
| Bromine | 7726-95-6 | 159.81 | Commercially Available | Brominating agent. EXTREMELY TOXIC AND CORROSIVE. HANDLE WITH EXTREME CAUTION IN A FUME HOOD. |
| Hydrobromic acid (33 wt. % in acetic acid) | 37348-16-6 | - | Commercially Available | Catalyst for the bromination reaction. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Commercially Available | Solvent. |
| Diethyl ether (Et2O), Anhydrous | 60-29-7 | 74.12 | Commercially Available | Solvent for Grignard reaction. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Commercially Available | Solvent for Grignard reaction. |
Protocol 1.1: Synthesis of 1-(6-Fluoropyridin-2-yl)ethan-1-one
This procedure utilizes a Weinreb ketone synthesis to avoid over-addition of the Grignard reagent.
-
Acid Chloride Formation: To a solution of 6-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add a catalytic amount of dimethylformamide (DMF, 2-3 drops). Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent is then removed under reduced pressure.
-
Weinreb Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq) in anhydrous DCM (0.5 M). Cool this solution to 0 °C. Redissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the amine solution. Allow the reaction to warm to room temperature and stir for 4 hours. Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Ketone Formation: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) and cool to -78 °C under an inert atmosphere. Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 1.2: Synthesis of 2-Bromo-1-(6-fluoropyridin-2-yl)ethan-1-one
-
Bromination: Dissolve 1-(6-fluoropyridin-2-yl)ethan-1-one (1.0 eq) in a solution of hydrobromic acid in acetic acid (33 wt. %). Add bromine (1.1 eq) dropwise at room temperature. Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture into an ice-water mixture. Extract the product with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part 2: Synthesis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
The final step is the condensation of the α-bromoketone with 2-aminopyrazine to construct the imidazo[1,2-a]pyrazine core.
Reagents and Materials for Part 2
| Reagent | CAS Number | Molecular Weight | Supplier Recommendation | Notes |
| 2-Aminopyrazine | 5049-61-6 | 95.10 | Commercially Available | Key starting material for the cyclization. |
| 2-Bromo-1-(6-fluoropyridin-2-yl)ethan-1-one | - | 218.02 | Synthesized in Part 1 | The α-bromoketone intermediate. |
| Sodium bicarbonate (NaHCO3) | 144-55-8 | 84.01 | Commercially Available | Base to neutralize HBr formed in situ. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Commercially Available | Reaction solvent. |
Protocol 2.1: Condensation and Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrazine (1.2 eq) and sodium bicarbonate (2.0 eq) in ethanol (0.2 M).
-
Addition of α-Bromoketone: To this suspension, add a solution of 2-bromo-1-(6-fluoropyridin-2-yl)ethan-1-one (1.0 eq) in ethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine.
Mechanism of Imidazo[1,2-a]pyrazine Formation
The formation of the imidazo[1,2-a]pyrazine ring system proceeds through a well-established mechanism.[1]
Caption: Mechanism of imidazo[1,2-a]pyrazine formation.
-
Initial N-Alkylation: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyrazine onto the electrophilic carbon of the α-bromoketone in an SN2 fashion. This step forms an N-alkylated pyrazinium salt intermediate.[1]
-
Intramolecular Condensation: The exocyclic amino group of the pyrazinium intermediate then acts as a nucleophile and attacks the carbonyl carbon in an intramolecular condensation reaction.
-
Dehydration: The resulting cyclized intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. The base (sodium bicarbonate) present in the reaction mixture neutralizes the hydrobromic acid that is formed during the reaction, driving the equilibrium towards the product.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine. By following the outlined procedures, researchers can reliably produce this valuable building block for further investigation in drug discovery and development. The provided mechanistic insights offer a deeper understanding of the chemical transformations involved, aiding in troubleshooting and optimization.
References
-
Sayer, J. R. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL (University College London). [Link][1]
-
Zhu, D.-J., et al. (2019). A Novel and Efficient Synthesis of Imidazo[1,2-a]pyridines via a Catalyst- and Solvent-Free Reaction of α-Bromo/Chloroketones with 2-Aminopyridines. Molecules, 24(15), 2764. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone®. [Link][2]
Sources
Step-by-step preparation of fluorinated imidazo[1,2-a]pyrazine derivatives
Application Note: Strategic Synthesis of Fluorinated Imidazo[1,2-a]pyrazine Scaffolds
Executive Summary & Scientific Rationale
The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Entospletinib), luciferase substrates (Coelenterazine analogs), and G-protein modulators.
The strategic incorporation of fluorine into this scaffold is not merely cosmetic; it is a critical tool for "Fluorine Scanning" during Lead Optimization. Fluorination of the imidazo[1,2-a]pyrazine core offers three distinct advantages:
-
Metabolic Blocking: Fluorine substitution at metabolically labile sites (typically C-3 or C-8) blocks oxidative metabolism (P450), extending in vivo half-life (
). -
pKa Modulation: The high electronegativity of fluorine reduces the basicity of the pyrazine nitrogens, potentially improving membrane permeability and altering solubility profiles.
-
Binding Affinity: A C-F bond can engage in specific hydrophobic interactions or orthogonal multipolar interactions within a protein binding pocket.
This guide details three distinct protocols for accessing these derivatives: De Novo Cyclization (for core construction), Late-Stage Electrophilic Fluorination (for rapid analoging), and Cross-Coupling (for side-chain functionalization).
Strategic Workflow Overview
The following decision tree illustrates the selection criteria for the appropriate synthetic route based on the desired substitution pattern.
Figure 1: Strategic selection of synthetic pathways for fluorinated imidazo[1,2-a]pyrazines.
Protocol A: De Novo Condensation (The "Bottom-Up" Approach)
This method utilizes the condensation of 2-aminopyrazine with fluorinated
Mechanism: Nucleophilic attack of the exocyclic amine on the ketone, followed by ring closure at the ring nitrogen and dehydration.
Materials
-
Substrate: 2-Aminopyrazine (1.0 equiv)
-
Reagent: 3-Bromo-3-fluoro-2-butanone (or equivalent fluorinated
-haloketone) (1.2 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or Ethanol (EtOH)
-
Base: Sodium bicarbonate (
) or
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyrazine (10 mmol) in DME (20 mL).
-
Addition: Add the fluorinated
-haloketone (12 mmol) dropwise at room temperature. Note: Fluorinated haloketones can be lachrymators; handle in a fume hood. -
Reflux: Heat the mixture to reflux (
for DME) and stir for 4–12 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM).-
Checkpoint: The formation of the intermediate hydrobromide salt often results in a precipitate.
-
-
Cyclization/Neutralization: Cool the mixture to room temperature. Add saturated aqueous
(20 mL) and stir vigorously for 30 minutes to neutralize the HBr byproduct and ensure complete cyclization. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers. -
Workup: Wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0
5% MeOH in DCM.
-
Yield Expectation: 50–75% depending on the steric bulk of the ketone.
Protocol B: Late-Stage Electrophilic Fluorination (C-3 Selective)
Direct fluorination of the imidazo[1,2-a]pyrazine core is highly regioselective for the C-3 position due to its high electron density (highest HOMO coefficient). This is the preferred route for generating "matched pair" compounds (H vs. F) for SAR studies.
Reagent of Choice: Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2] It is a stable, non-hygroscopic solid, safer than N-fluorobenzenesulfonimide (NFSI) for this specific scaffold.
Materials
-
Substrate: Substituted Imidazo[1,2-a]pyrazine (1.0 equiv)
-
Fluorinating Agent: Selectfluor™ (1.1 – 1.5 equiv)
-
Solvent: Acetonitrile (MeCN) (Anhydrous)
-
Additives: Molecular Sieves (3Å) (Optional, to ensure anhydrous conditions)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction vial with the imidazo[1,2-a]pyrazine substrate (1.0 mmol) and dry MeCN (5 mL).
-
Reagent Addition: Add Selectfluor™ (1.2 mmol) in a single portion at
(ice bath).-
Why: Although the reaction works at RT, starting cold minimizes oxidative side reactions or over-fluorination.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–6 hours.
-
Monitoring: Check LC-MS. The product will show a mass shift of +18 Da (F replaces H, so +19 - 1 = +18).
-
-
Quench: Dilute the reaction mixture with DCM (20 mL) and wash with water (10 mL) followed by saturated
.-
Note: Selectfluor residues are water-soluble and easily removed.
-
-
Purification: Concentrate the organic layer. Purify via preparative HPLC or silica column.
-
Critical: Fluorinated isomers often have very similar
values to the starting material. A gradient of Hexanes/Ethyl Acetate is usually effective.
-
Yield Expectation: 60–85%.
Protocol C: Palladium-Catalyzed Cross-Coupling
When the fluorine is required on a peripheral aryl ring (e.g., a fluorophenyl group attached to the core), Suzuki-Miyaura coupling is the industry standard.
Materials
-
Substrate: 3-Bromo-imidazo[1,2-a]pyrazine (1.0 equiv)
-
Partner: (4-Fluorophenyl)boronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inerting: In a microwave vial or pressure tube, combine the bromo-substrate, fluorinated boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base via syringe.
-
Heating: Heat to
(oil bath) or (microwave) for 1 hour. -
Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Standard aqueous workup followed by chromatography.
Analytical & Purification Strategy
Characterizing fluorinated compounds requires specific attention to
| Technique | Parameter | Observation / Strategy |
| Chemical Shift ( | C-F (Aromatic): -100 to -120 ppmC-F (Aliphatic/Sidechain): -130 to -220 ppmSelectfluor Residue: +48 ppm (useful for checking purity) | |
| Coupling ( | Look for splitting of adjacent protons. Ortho H-F coupling is typically 6–10 Hz. | |
| LC-MS | Ionization | Fluorine is electron-withdrawing; expected |
| Purification | Isomer Separation | Fluorinated regioisomers often require C18 Reverse Phase HPLC (Water/MeCN + 0.1% Formic Acid) for baseline separation. |
Troubleshooting Guide (Field Notes)
Issue 1: Low Conversion in Direct Fluorination (Protocol B)
-
Cause: Protonation of the imidazo[1,2-a]pyrazine nitrogen by HF byproduct, which deactivates the ring toward further electrophilic attack.
-
Solution: Add a non-nucleophilic base like 2,6-Lutidine (1.0 equiv) to scavenge protons without reacting with Selectfluor.
Issue 2: Regioisomer Mixtures in Condensation (Protocol A)
-
Cause: Asymmetric ketones can condense in two orientations.
-
Solution: Use 1,2-dimethoxyethane (DME) as solvent; it often favors the formation of the 2-substituted product over the 3-substituted isomer due to coordination effects.
Issue 3: Decomposition during Suzuki Coupling (Protocol C)
-
Cause: The imidazo[1,2-a]pyrazine ring is electron-deficient and can be sensitive to strong bases at high temps.
-
Solution: Switch from
to milder bases like or , and use anhydrous conditions (Dioxane/Toluene) if hydrolysis is observed.
References
-
General Synthesis of Imidazo[1,2-a]pyrazines
-
Electrophilic Fluorination with Selectfluor
-
Condensation Protocols
-
Mono- and Dihalogenation of 2-Aminopyrazine.[7] Pujol, M.D. et al. Synthesis (2019).
-
-
Medicinal Chemistry Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. REF Case study search [impact.ref.ac.uk]
- 7. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Solubility Profiling and Handling of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Abstract & Scope
This technical guide details the solubility characteristics, preparation protocols, and handling best practices for 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine . As a member of the imidazo[1,2-a]pyrazine class—a scaffold frequently utilized in kinase inhibitor discovery (e.g., inhibitors of VirB11 ATPase, Trk, or MAPK pathways)—this compound exhibits distinct physicochemical properties that necessitate precise handling to prevent experimental artifacts.
This document provides researchers with:
-
Physicochemical Context: Theoretical and observed solubility behaviors.[1]
-
Core Protocols: Step-by-step instructions for DMSO stock preparation and aqueous dilution.
-
Validation Workflows: Self-validating methods to confirm solubility limits.
Physicochemical Profile
Understanding the structural determinants of solubility is critical before attempting dissolution.
| Property | Description | Implication for Handling |
| Scaffold | Imidazo[1,2-a]pyrazine | Planar, aromatic, nitrogen-rich heterocycle.[2] Moderate lipophilicity. |
| Substituent | 6-Fluoropyridine | The fluorine atom increases lipophilicity compared to the parent pyridine, potentially reducing aqueous solubility further while enhancing membrane permeability. |
| pKa (Calc.) | ~3.5 - 4.5 (Pyrazine N) | Weakly basic. Solubility in water may improve significantly at pH < 4, but is likely poor at physiological pH (7.4). |
| LogP (Est.) | 2.0 - 3.0 | Moderate hydrophobicity. Readily soluble in organic solvents (DMSO, DMF). |
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Highly Soluble Typical Limit: > 20 mM (up to 100 mM depending on purity and crystal form).
DMSO is the universal solvent for this compound class. The imidazo[1,2-a]pyrazine core interacts favorably with the polar aprotic nature of DMSO, disrupting crystal lattice energy effectively.
Protocol A: Preparation of 10 mM Master Stock
Objective: Create a stable, high-concentration stock for long-term storage and assay dilution.
Materials:
-
Compound: 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine (Solid).
-
Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Procedure:
-
Calculations: Determine the mass required for 10 mM.
-
Formula:
-
Example: For 1 mL of 10 mM stock (assuming MW ≈ 256.2 g/mol ), weigh 2.56 mg .
-
-
Weighing: Weigh the solid directly into the amber vial. Do not use plastic weigh boats if static is an issue; use anti-static guns or weigh paper.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Dissolution:
-
Vortex: Vortex at medium speed for 30 seconds.
-
Visual Check: Inspect for floating particulates. The solution should be clear.
-
Sonication (Conditional): If particles remain, sonicate in a water bath at ambient temperature for 5 minutes. Avoid heating above 40°C to prevent degradation.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).
Solubility in Water & Aqueous Buffers[3][4]
Status: Poor / pH-Dependent Typical Limit: < 100 µM in PBS (pH 7.4).
Mechanism of Failure (Crash Out): When a DMSO stock is diluted into an aqueous buffer (like PBS or cell culture media), the solvent environment changes from lipophilic to hydrophilic. If the final concentration exceeds the thermodynamic solubility limit of the compound in water, the molecules will aggregate and precipitate ("crash out"). This often occurs invisibly to the naked eye, leading to false-negative bioassay results.
Protocol B: Kinetic Solubility Assessment ("The Crash Test")
Objective: Determine the maximum safe concentration for biological assays (e.g., IC50 determination) without precipitation.
Materials:
-
10 mM DMSO Stock (from Protocol A).
-
96-well clear flat-bottom plate.
-
Plate reader (Absorbance at 600 nm) or Nephelometer.
Procedure:
-
Serial Dilution (in DMSO): Prepare a 2-fold dilution series of the compound in DMSO first (e.g., 10 mM, 5 mM, 2.5 mM... down to 0.1 mM).
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS in the 96-well plate (1:100 dilution).
-
Final Solvent: 1% DMSO.
-
Final Compound Concentrations: 100 µM, 50 µM, 25 µM, etc.
-
-
Incubation: Incubate at Room Temperature for 2 hours (covered).
-
Readout: Measure Absorbance at 600 nm (turbidity) or use a nephelometer.
-
Analysis:
-
Baseline: Wells with clear solution will have OD600 near background (PBS only).
-
Precipitation: A spike in OD600 indicates precipitation.
-
Result: The "Kinetic Solubility Limit" is the highest concentration before the OD spike.
-
Visual Workflows (Graphviz)
Workflow 1: Stock Preparation & Quality Control
This diagram illustrates the critical decision points during the solubilization process to ensure compound integrity.
Figure 1: Decision tree for the preparation of high-integrity DMSO stock solutions.
Workflow 2: Aqueous Dilution Logic
This diagram visualizes the "Crash Out" risk during assay preparation.
Figure 2: Risk assessment for aqueous dilution. Concentrations >50 µM in aqueous buffer often exceed the kinetic solubility limit for this scaffold.
Troubleshooting & Best Practices
The "DMSO Tolerance" Rule
Before testing the compound, validate that your biological system (cells or enzyme) tolerates the DMSO concentration.
-
Cell Culture: Keep DMSO < 0.1% (v/v).
-
Enzymatic Assays: Keep DMSO < 1-5% (v/v), depending on the enzyme.
Handling "Crash Out"
If the compound precipitates upon dilution:
-
Reduce Concentration: Dilute the stock further in DMSO before adding to water.
-
Warm Up: Briefly warm the solution to 37°C (only if the protocol allows).
-
Add Surfactant: For biochemical assays (non-cell), adding 0.01% Triton X-100 or Tween-20 to the buffer can stabilize the compound in solution.
Storage Stability[1][6][7]
-
Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Water uptake causes compound degradation and precipitation. Always use anhydrous DMSO and seal vials tightly with Parafilm.
-
Freeze-Thaw: Limit to < 3 cycles. If more are needed, create smaller aliquots during the initial stock prep.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Standard reference for kinetic vs. thermodynamic solubility protocols). Link
-
NIH Assay Guidance Manual. (2012). Solubility, Permeability, and Charge State. NCBI Bookshelf. (Authoritative guide on assay development and solubility troubleshooting). Link
-
BenchChem Technical Guide. (2025). Trk-IN-19 Solubility in DMSO: A Technical Guide. (Provides comparative protocols for imidazo[1,2-a]pyrazine derivatives). Link
-
Sigma-Aldrich. (2023). Imidazo[1,2-a]pyrazine 97% Product Information. (Baseline properties for the scaffold). Link
Sources
Application Note: A Systematic Approach to Solvent Selection for the Crystallization of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Abstract
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. Crystallization is a paramount technique for achieving high purity, as it influences the compound's stability, bioavailability, and downstream processability.[][2] This document provides a comprehensive guide for researchers and drug development professionals on establishing a robust crystallization protocol for 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry.[3][4] Instead of a single prescribed method, this note details a systematic workflow for solvent screening and method optimization, empowering scientists to develop a process tailored to their specific purity requirements and scale.
Introduction: The Criticality of Crystalline Form
3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine belongs to the imidazopyrazine class of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[5][6] The final purity and solid-state form of such compounds are not trivial; they are critical quality attributes (CQAs) that dictate the material's performance. The crystalline form of an API impacts its chemical stability, solubility, and handling characteristics.[] Furthermore, different crystal structures of the same compound, known as polymorphs, can exhibit varied physicochemical properties, making consistent control over the crystallization process essential for regulatory approval and product efficacy.[7][8]
The objective of this guide is to explain the causality behind experimental choices in developing a crystallization protocol. We will explore the theoretical principles of solvent selection and provide step-by-step experimental protocols for screening and optimization.
Understanding the Solute: Physicochemical Profile
Before commencing solvent screening, a foundational understanding of the target molecule is crucial.
-
Structure: 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine is a moderately polar molecule. The imidazo[1,2-a]pyrazine core contains three nitrogen atoms, and the fluoropyridinyl substituent adds further polarity and potential for hydrogen bonding.
-
Functionality: The nitrogen atoms in the rings can act as hydrogen bond acceptors. This suggests that polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate) could be effective solubilizers.[9]
-
Thermal Stability: A high melting point often indicates a stable crystal lattice, which may correlate with poor solubility in many common solvents.[10] Understanding the thermal stability is crucial before attempting crystallization from a melt or using high-boiling point solvents.
The Cornerstone of Crystallization: Systematic Solvent Selection
Choosing the right solvent system is the most critical factor in developing a successful crystallization process.[10][11] An ideal solvent should exhibit a steep solubility curve: high solubility at an elevated temperature and low solubility at room temperature or below. This differential ensures high recovery of the purified compound upon cooling.[12]
The solvent selection process influences:
-
Yield and Purity: Purging of process impurities is highly dependent on their solubility versus the API's solubility in the chosen solvent.[13]
-
Crystal Form (Polymorphism): The solvent can direct the formation of a specific, desired polymorph or prevent the formation of an unstable one.[7]
-
Crystal Habit (Morphology): The size and shape of the crystals, which affect filtration and drying performance, are heavily influenced by the solvent system.[13]
The following workflow provides a logical progression for identifying a suitable solvent or solvent system.
Figure 1: Systematic workflow for crystallization solvent screening.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 4.1: Small-Scale Solvent Screening
This protocol is designed to rapidly assess a range of solvents using a minimal amount of material.
-
Preparation: Array 10-20 mg of crude 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine into small, labeled vials.
-
Solvent Classes to Screen:
-
Alcohols: Methanol, Ethanol, Isopropanol (IPA)
-
Esters: Ethyl acetate (EtOAc), Isopropyl acetate
-
Ketones: Acetone, Methyl ethyl ketone (MEK)
-
Ethers: Tetrahydrofuran (THF), 2-Methyl-THF
-
Nitriles: Acetonitrile (ACN)
-
Aromatics: Toluene
-
Halogenated: Dichloromethane (DCM)
-
Anti-Solvents: Heptane/Hexane, Water
-
-
Room Temperature Solubility: To each vial, add the test solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature. Observe and record the volume required for complete dissolution. If the solid dissolves in < 20 volumes (~0.2-0.4 mL), it is likely too soluble for effective cooling crystallization and may be a good candidate for an anti-solvent strategy.
-
Hot Solubility: For vials where the compound was poorly soluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent in small portions until dissolution is achieved.
-
Cooling & Observation: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, place the vials in an ice bath (0-4°C). If crystals still do not appear, attempt to induce crystallization by scratching the inside of the vial with a glass rod or by adding a seed crystal (if available).[12][14]
-
Data Collection: Record all observations in a structured table.
Data Presentation: Hypothetical Screening Results
| Solvent | Solubility (RT, ~25°C) | Solubility (Hot) | Observations on Cooling | Recommendation |
| Methanol | Soluble (< 5 vol) | - | - | Good dissolving solvent for anti-solvent method |
| Ethanol | Sparingly Soluble | Soluble (~15 vol) | Dense white needles form upon cooling | Primary Candidate (Cooling) |
| Isopropanol | Poorly Soluble | Soluble (~25 vol) | Fine powder precipitates rapidly | Secondary Candidate (Optimize cooling) |
| Ethyl Acetate | Sparingly Soluble | Soluble (~20 vol) | Large, well-formed plates after 2h at RT | Primary Candidate (Cooling) |
| Acetone | Soluble (< 10 vol) | - | - | Consider for anti-solvent method |
| Acetonitrile | Sparingly Soluble | Soluble (~15 vol) | Small prisms form in ice bath | Secondary Candidate (Cooling) |
| Heptane | Insoluble | Insoluble | - | Good Anti-Solvent |
| Water | Insoluble | Insoluble | - | Potential Anti-Solvent for polar solvents |
Protocol 4.2: Scaled-Up Cooling Crystallization (Based on Screening)
This protocol uses ethanol as an example primary candidate.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1.0 g of the crude compound. Add the selected solvent (ethanol) in portions (~10 mL) and heat the mixture to reflux with stirring until all solids dissolve completely. Add a minimal excess of solvent (~5-10% more) to ensure the solution remains fully dissolved.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them. This step is critical for achieving the highest purity.
-
Controlled Cooling: Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[] Rapid cooling can trap impurities.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (ethanol) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and assess purity using appropriate analytical methods (e.g., HPLC, NMR, melting point).
Protocol 4.3: Anti-Solvent Crystallization
This protocol uses a Methanol/Heptane system as an example.
-
Dissolution: Dissolve 1.0 g of the crude compound in the minimum amount of a good solvent (e.g., methanol) at room temperature.
-
Anti-Solvent Addition: While stirring vigorously, slowly add a selected anti-solvent (e.g., heptane) dropwise until the solution becomes persistently cloudy (the point of nucleation).[14]
-
Crystal Growth: Add a small amount of the good solvent (methanol) back into the mixture until it becomes clear again. Allow the solution to stand undisturbed. The anti-solvent will slowly cause the product to crystallize out. Alternatively, continue adding the anti-solvent slowly to drive precipitation.
-
Isolation & Analysis: Isolate, wash (with a solvent mixture rich in the anti-solvent), dry, and analyze the crystals as described in Protocol 4.2 (Steps 5-8).
Optimization and Validation
The initial protocols provide a starting point. Further optimization is often necessary to maximize yield and purity and to ensure a reproducible process.
Figure 2: Iterative loop for crystallization process optimization.
Key parameters to adjust include:
-
Cooling Rate: A slower cooling profile generally yields larger and purer crystals.
-
Solvent Ratios: In anti-solvent systems, the rate of addition and final solvent:anti-solvent ratio are critical.[14]
-
Seeding: Introducing seed crystals at a specific temperature can control nucleation, leading to more consistent particle size distribution.[12][14]
-
Agitation: Stirring can affect nucleation and crystal growth, but overly aggressive agitation can lead to smaller, broken crystals.
A self-validating protocol involves setting specifications for purity (e.g., >99.5% by HPLC), yield, and physical characteristics. The process is considered robust when these specifications are met consistently across multiple batches.
Conclusion
The purification of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine via crystallization is a multi-faceted process where success is predicated on a logical and systematic approach to solvent selection and process optimization. By understanding the physicochemical properties of the molecule and methodically screening a diverse range of solvents, researchers can identify optimal conditions for cooling or anti-solvent crystallization. The protocols and workflows outlined in this application note provide a robust framework for developing a reproducible, scalable, and efficient purification process, ensuring the consistent production of high-quality material for research and development.
References
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Scaife, S., et al. (2021). "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir". Crystal Growth & Design. [Link]
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APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
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Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]
-
Van der Merwe, J. (2012). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. [Link]
-
APC Ltd. Solvent Selection - (API) Solubility. [Link]
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Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]
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VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]
-
Van der Merwe, J. (2012). "Recrystallization of Active Pharmaceutical Ingredients". SciSpace. [Link]
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LabXchange. (2024). Lab Procedure: Recrystallization. [Link]
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Guchhait, G., et al. (2023). "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity". RSC Publishing. [Link]
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Various Authors. (Year N/A). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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Borisov, A. V., et al. (2010). "ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives". ResearchGate. [Link]
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Various Authors. (Year N/A). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. [Link]
- Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
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Carlucci, C., et al. (2023). "Synthesis and Crystallization of N-Rich Triazole Compounds". MDPI. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Various Authors. (Year N/A). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
-
Layton, M. E., et al. (2018). "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators". ACS Medicinal Chemistry Letters. [Link]
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Hembert, F., et al. (2022). "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore". MDPI. [Link]
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Various Authors. (Year N/A). Solubilization of nitrogen-containing heterocyclic compounds in reactive solvents. ResearchGate. [Link]
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Groebke, K., et al. (1996). "Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation". Scilit. [Link]
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Various Authors. (2024). "Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors". Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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Various Authors. (2021). "Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors". UCL Discovery. [Link]
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Xiong, X., et al. (2022). "Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma". European Journal of Medicinal Chemistry. [Link]
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Various Authors. (Year N/A). Synthesis and Biological Evaluation of aryl amide derivatives of pyridine- imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents. SSRN. [Link]
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Various Authors. (2010). "Design and evaluation of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as inhibitors of checkpoint and other kinases". PubMed. [Link]
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- 6. Imidazopyrazines | Fisher Scientific [fishersci.com]
- 7. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including applications as kinase inhibitors and anti-cancer agents. The specific substitution at the 3-position with a fluorinated pyridine ring, yielding 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, is of significant interest. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the molecule, making it a valuable target for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[1][2] This guide provides a detailed protocol and technical insights for the successful synthesis of this target compound, addressing the specific challenges associated with the coupling of two distinct heteroaromatic systems.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloimidazo[1,2-a]pyrazine, forming a Pd(II) intermediate. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the activated organoboron species (the (6-fluoropyridin-2-yl)boronic acid or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst to continue the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges in the Synthesis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
The coupling of a 3-haloimidazo[1,2-a]pyrazine with a (6-fluoropyridin-2-yl)boronic species presents specific challenges:
-
The "2-Pyridyl Problem": 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation under basic reaction conditions, leading to low yields.[6][7] The nitrogen atom can also coordinate to the palladium catalyst, inhibiting its activity.
-
Substrate Reactivity: Both coupling partners are heteroaromatic. The imidazo[1,2-a]pyrazine is a relatively electron-rich system, while the 6-fluoropyridine is electron-deficient due to the fluorine atom and the ring nitrogen. This electronic mismatch can influence the rates of oxidative addition and transmetalation.
-
Steric Hindrance: The coupling occurs at positions adjacent to the nitrogen atoms in both rings, which can introduce steric challenges.
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount. The use of a more stable boronic acid derivative, such as a pinacol ester, is highly recommended to mitigate the "2-pyridyl problem".[8]
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis. Optimization may be required depending on the specific substitution pattern of the imidazo[1,2-a]pyrazine core.
Starting Materials:
-
3-Bromoimidazo[1,2-a]pyrazine
-
(6-Fluoropyridin-2-yl)boronic acid pinacol ester
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a more advanced catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos).
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio)
Table of Recommended Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Electrophile | 3-Bromoimidazo[1,2-a]pyrazine (1.0 equiv) | The bromo-derivative offers a good balance of reactivity and stability. |
| Nucleophile | (6-Fluoropyridin-2-yl)boronic acid pinacol ester (1.2-1.5 equiv) | The pinacol ester enhances stability and minimizes protodeboronation.[8] |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | A reliable catalyst for heteroaryl couplings, often showing good functional group tolerance.[9] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A moderately strong base effective in many heteroaryl couplings, often leading to cleaner reactions.[10] |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) | A common solvent system for Suzuki reactions; water can aid in dissolving the base and facilitating the catalytic cycle. |
| Temperature | 90-110 °C | Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Step-by-Step Experimental Procedure:
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyrazine (1.0 equiv), (6-fluoropyridin-2-yl)boronic acid pinacol ester (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Solvent Addition and Degassing: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a substrate concentration of ~0.1 M). Seal the flask and degas the mixture thoroughly by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 3-bromoimidazo[1,2-a]pyrazine is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Low reaction temperature. | Use a fresh batch of catalyst; Ensure thorough degassing; Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation of Boronic Ester | Presence of excess water or strong base; Prolonged reaction time. | Use anhydrous solvents and a milder base like KF; Monitor the reaction closely and stop once the starting material is consumed. |
| Formation of Homo-coupled Byproducts | Catalyst decomposition; Presence of oxygen. | Improve degassing procedure; Consider using a more robust ligand like SPhos. |
| Dehalogenation of Starting Material | Presence of impurities; Inefficient transmetalation. | Purify starting materials; Screen different bases to promote transmetalation over dehalogenation. |
| Difficult Purification | Co-elution of product with byproducts. | Optimize the chromatography conditions (solvent system, gradient); Consider recrystallization if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a reliable and efficient route to 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine. Success hinges on mitigating the challenges associated with heteroaryl couplings, particularly the instability of the 2-pyridylboronic species. By employing a stable boronic acid pinacol ester, a carefully selected palladium catalyst and ligand system, and optimized reaction conditions, researchers can effectively synthesize this valuable compound for further investigation in drug discovery and development.
References
-
Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
RSC Publishing. (n.d.). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Communications. [Link]
-
Willis, M. C., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie. [Link]
-
Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English, 60(20), 11068–11091. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(11), 841-849. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 47(26), 4855–4858. [Link]
-
Posternak, G. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Sánchez-Ballesteros, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 85. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Vasilev, A., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3246. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(10), 3358–3366. [Link]
-
Vapourtec. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. [Link]
-
Klumpp, D. A., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 72(20), 7650–7655. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Muthipeedika, N. J., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Lima, C. F. R. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]
-
Bou Karroum, N., et al. (2018). Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling. ResearchGate. [Link]
-
Indian Journal of Chemistry. (2024). Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines. [Link]
-
SciSpace. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]
-
ResearchGate. (2007). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. [Link]
-
Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]
-
ResearchGate. (2025). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. [Link]
-
ICMPP. (2013). C-C Bond Formation by Cross-Coupling. [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Dalton Transactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Connect Journals. (2025). Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. Indian Journal of Heterocyclic Chemistry, 35(03). [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
RSC Publishing. (n.d.). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Assay Preparation using 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
This Application Note details the preparation, handling, and assay protocols for 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine , a representative bioactive small molecule belonging to the imidazo[1,2-a]pyrazine scaffold class. This scaffold is frequently utilized in medicinal chemistry as a core for kinase inhibitors (e.g., targeting CDKs, MAPKs, or SGKs) and GABA-A receptor modulators .
Introduction & Compound Overview
3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine is a fused heterocyclic compound characterized by an imidazo[1,2-a]pyrazine core substituted at the 3-position with a 6-fluoropyridin-2-yl moiety.
-
Key Structural Features: The 6-fluoropyridin-2-yl group is a critical pharmacophore often designed to interact with the hinge region of kinases via hydrogen bonding (pyridine nitrogen) and electrostatic interactions (fluorine).
-
Primary Applications: Kinase inhibition (ATP-competitive), receptor binding assays (e.g., GABA-A benzodiazepine site), and as a chemical probe for signal transduction pathways.
-
Solubility Profile: Moderate to high lipophilicity (cLogP ~2-3); generally soluble in organic solvents (DMSO, DMF) but limited aqueous solubility.
Material Preparation & Handling
Stock Solution Preparation
Proper solubilization is the foundation of a reproducible assay. The compound is hydrophobic and requires an organic co-solvent.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%. -
Concentration: Prepare a 10 mM primary stock solution.
-
Calculation: Weigh
mg of compound. Volume of DMSO ( L) = . -
Example: For 1 mg of compound (MW
214.2 g/mol ), add ~466.8 L DMSO.
-
-
Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Serial Dilution Protocol (3-fold Series)
To determine IC
-
Starting Concentration: 10 mM stock.
-
Dilution Solvent: 100% DMSO (to maintain solubility during dilution).
-
Plate Format: 96-well or 384-well polypropylene plate (low binding).
-
Steps:
-
Add 20
L of 10 mM stock to Column 1. -
Add 20
L of DMSO to Columns 2–10. -
Transfer 10
L from Column 1 to Column 2, mix by pipetting. -
Repeat transfer up to Column 10.
-
Result: 10-point dose-response series (10 mM
~0.5 M in source plate).
-
Critical Note: Perform intermediate dilution in assay buffer immediately before addition to the assay plate to prevent precipitation. Maintain a final DMSO concentration of
Experimental Protocol: Enzymatic Inhibition Assay (Kinase Model)
This protocol uses a generic FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE) as a model system, given the compound's likely activity as a kinase inhibitor.
Reagents & Buffer Composition
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Reducing Agent: 2 mM DTT (add fresh).
-
Substrate: Fluorescein-labeled peptide substrate (specific to target kinase).
-
ATP: K
concentration (typically 10–100 M).
Assay Workflow
-
Compound Addition:
-
Transfer 2.5
L of diluted compound (4x final concentration in 4% DMSO) to the assay plate (384-well, black, low volume).
-
-
Enzyme Addition:
-
Add 5
L of Kinase Enzyme (2x final concentration) in Assay Buffer. -
Incubation: 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
-
Reaction Initiation:
-
Add 2.5
L of Substrate/ATP Mix (4x final concentration). -
Final Volume: 10
L. -
Final DMSO: 1%.
-
-
Reaction Incubation:
-
Incubate for 60 minutes at RT (protected from light).
-
-
Detection:
-
Add 5
L of Development Reagent (EDTA + Terbium-labeled antibody). -
Incubate 30-60 minutes.
-
Read TR-FRET (Ex: 340 nm, Em: 495 nm & 520 nm).
-
Data Analysis
-
Calculate Emission Ratio:
. -
Normalize to Controls:
-
0% Inhibition (Max Signal): DMSO only + Enzyme + Substrate.
-
100% Inhibition (Min Signal): No Enzyme or High Concentration of Reference Inhibitor (e.g., Staurosporine).
-
-
Curve Fitting: Fit data to the 4-parameter logistic equation:
Technical Considerations & Troubleshooting
| Issue | Potential Cause | Solution |
| Compound Precipitation | Low aqueous solubility at high concentrations. | Inspect wells visually or by light scattering. Reduce max concentration or add 0.01% Triton X-100. |
| Autofluorescence | Imidazo[1,2-a]pyrazine core can be fluorescent (blue/green). | Run a "Compound Only" control (no enzyme/substrate). If interference is high, switch to a Red-shifted assay (e.g., TR-FRET or AlphaScreen). |
| Steep Hill Slope (>2.0) | Aggregation-based inhibition or stoichiometric binding. | Add 0.01% Tween-20 to buffer to disrupt aggregates. Verify with a counter-screen. |
| Potency Shift | ATP competition. | Ensure ATP concentration is at K |
Workflow Visualization
The following diagram illustrates the logical flow of the assay preparation and execution, highlighting critical decision points for solubility and interference checks.
Caption: Workflow for preparing and assaying 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, including critical solubility checkpoints.
References
-
Imidazo[1,2-a]pyrazines as Kinase Inhibitors
- Title: Discovery of Imidazo[1,2-a]pyrazines as Potent and Selective Inhibitors of Kinases.
- Source:Journal of Medicinal Chemistry, 2018.
-
URL:[Link] (General Reference for Scaffold)
-
Assay Development Guidelines
- Title: Assay Guidance Manual: Assay Oper
- Source:NCBI Bookshelf.
-
URL:[Link]
-
Fluorescence Interference in Assays
- Title: Interference with Fluorescence and Absorbance Assays by Small Molecule Compounds.
- Source:Assay Drug Dev Technol, 2012.
-
URL:[Link]
-
Solubility Protocols
- Title: Methods for determining aqueous solubility of organic compounds.
- Source:ADMET & DMPK, 2020.
-
URL:[Link] (General Protocol Reference)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Welcome to the dedicated technical support center for the synthesis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this specific heterocyclic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your reaction yield and purity.
Introduction to the Synthesis
The synthesis of 3-substituted imidazo[1,2-a]pyrazines is a critical process in the development of novel therapeutics, as this scaffold is present in numerous biologically active molecules. The target molecule, 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, is typically synthesized via the condensation of an aminopyrazine with a suitable α-haloketone, in this case, a derivative of 2-bromo-1-(6-fluoropyridin-2-yl)ethanone. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the final product. This guide will address these challenges systematically.
Troubleshooting Guide
This section is designed to address specific problems you may encounter during the synthesis. Each problem is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low to No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials (aminopyrazine and/or α-haloketone).
-
Minimal or no desired product is detected.
Potential Causes & Solutions:
-
Insufficient Basicity: The initial N-alkylation of the aminopyrazine and the subsequent intramolecular cyclization are base-mediated. An inadequate or inappropriate base can stall the reaction.
-
Explanation: The base is crucial for deprotonating the aminopyrazine, increasing its nucleophilicity, and for neutralizing the HBr formed during the cyclization.
-
Solution:
-
Use of a Stronger, Non-Nucleophilic Base: If using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[1] This is particularly important as proton abstraction can be the rate-limiting step.[1]
-
Optimize Base Stoichiometry: Ensure at least one equivalent of base is used. It is often beneficial to use a slight excess (1.1-1.5 equivalents).
-
-
-
Low Reaction Temperature: The activation energy for the cyclization step may not be met at lower temperatures.
-
Explanation: The intramolecular nucleophilic attack of the pyrazine nitrogen onto the carbonyl carbon requires sufficient thermal energy.
-
Solution:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10-20°C increments. For many imidazo[1,2-a]pyrazine syntheses, refluxing in a suitable solvent like isopropanol or DMF is effective.[2]
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[3]
-
-
-
Inertness of the α-Haloketone: The reactivity of the 2-bromo-1-(6-fluoropyridin-2-yl)ethanone can be influenced by the stability of the starting material.
-
Explanation: While bromoacetophenones are generally reactive, impurities or degradation can reduce their efficacy.
-
Solution:
-
Verify Reagent Quality: Ensure the α-haloketone is of high purity and has been stored correctly. If necessary, purify it by recrystallization or column chromatography before use.
-
Consider the Corresponding α-Iodoketone: If feasible, synthesizing and using the iodo-analogue of the ketone can increase reactivity, though this may also increase side reactions if not controlled properly.
-
-
Problem 2: Significant Side Product Formation
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.
-
LC-MS analysis indicates the presence of one or more major impurities.
Potential Causes & Solutions:
-
Formation of Regioisomers: The initial alkylation can potentially occur at either of the pyrazine nitrogens, leading to the formation of a 2-substituted imidazo[1,2-a]pyrazine isomer.
-
Explanation: While the reaction of 2-aminopyrazine with an α-haloketone typically yields the 3-substituted product, the formation of the 2-substituted isomer is a known possibility.[2][4]
-
Solution:
-
Solvent Polarity: The choice of solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, isopropanol).
-
Reaction Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which is often the desired 3-substituted isomer.
-
-
-
Self-Condensation of the α-Haloketone: The α-haloketone can undergo self-condensation, especially in the presence of a strong base.
-
Explanation: The enolate of the ketone can react with another molecule of the ketone.
-
Solution:
-
Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Order of Addition: Add the α-haloketone to a mixture of the aminopyrazine and the base to ensure it preferentially reacts with the amine.
-
-
-
Formation of Symmetrical 2,5-Disubstituted Pyrazines: Self-condensation of the aminopyrazine starting material can occur under certain conditions, though this is less common.[5]
-
Solution:
-
Stoichiometric Control: Use a slight excess of the aminopyrazine to favor the desired reaction pathway.
-
-
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine?
A1: The most prevalent method is the condensation reaction between 2-aminopyrazine and an α-haloketone, specifically 2-bromo-1-(6-fluoropyridin-2-yl)ethanone. This reaction, often referred to as the Tchichibabin reaction, typically proceeds in a suitable solvent like ethanol, isopropanol, or DMF, often with heating.[2] An alternative is a three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide, which can provide rapid access to 3-aminoimidazo[1,2-a]pyrazine derivatives.[6][7]
Q2: How does the fluorine substituent on the pyridine ring affect the reaction?
A2: The electron-withdrawing nature of the fluorine atom makes the pyridine ring more electron-deficient. This can have two main effects:
-
Increased Reactivity of the Ketone: The carbonyl carbon of the 2-bromo-1-(6-fluoropyridin-2-yl)ethanone may be more electrophilic, potentially accelerating the cyclization step.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): While less likely under these conditions, the fluorine atom could be susceptible to displacement by strong nucleophiles, especially at high temperatures. This is a minor pathway but should be considered if unexpected side products are observed.
Q3: What is the optimal base for this synthesis?
A3: The choice of base is critical and often depends on the specific substrate and solvent.
-
Sodium Bicarbonate (NaHCO₃): A mild base that is often a good starting point. It is sufficient for many standard condensations.[2]
-
Stronger, Non-Nucleophilic Bases (KOtBu, NaH): These are recommended if the reaction is sluggish or gives low yields. They can significantly increase the rate of the reaction.[1]
-
Organic Bases (e.g., Triethylamine): Can also be effective, particularly in facilitating the initial alkylation step.
Q4: Can I use a one-pot, three-component reaction to synthesize the target molecule?
A4: While a direct one-pot synthesis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine from 2-aminopyrazine, 6-fluoropyridine-2-carboxaldehyde, and a suitable third component is not explicitly described, multicomponent reactions are a powerful tool for synthesizing related structures. For example, the Groebke-Blackburn-Bienaymé reaction uses an aldehyde, an aminopyridine/pyrazine, and an isocyanide to form 3-aminoimidazo[1,2-a]pyridines/pyrazines.[8] This could be a viable alternative route if the primary condensation reaction proves problematic.
Q5: What are the best practices for purifying the final product?
A5: Purification is typically achieved through the following methods:
-
Aqueous Workup: After the reaction, a standard aqueous workup is often performed to remove inorganic salts and water-soluble impurities. The product is usually extracted into an organic solvent like ethyl acetate.[2]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Data Summary Tables
Table 1: Effect of Base on Reaction Yield (Illustrative)
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaHCO₃ | 1.5 | Isopropanol | 80 | 12 | 45 |
| K₂CO₃ | 1.5 | DMF | 100 | 8 | 60 |
| KOtBu | 1.2 | THF | 65 | 4 | 75 |
| NaH | 1.2 | DMF | 25-80 | 6 | 80 |
Note: These are representative values based on similar syntheses and should be optimized for the specific reaction.
Table 2: Solvent Effects on Reaction Outcome (Illustrative)
| Solvent | Dielectric Constant | Type | Typical Temperature | Observations |
| Toluene | 2.4 | Non-polar | Reflux (111°C) | Slower reaction rates, may improve regioselectivity. |
| Isopropanol | 18.3 | Protic | Reflux (82°C) | Common choice, good balance of solubility and reactivity. |
| Acetonitrile | 37.5 | Aprotic | Reflux (82°C) | Good for dissolving starting materials, can favor SN2 reactions. |
| DMF | 36.7 | Aprotic | 80-120°C | High boiling point allows for higher temperatures, good solvating power. |
| DMSO | 46.7 | Aprotic | 100-150°C | Can accelerate reactions, but may lead to more side products. |
Reaction Mechanism and Side Products
Caption: Primary reaction mechanism and potential side products.
References
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. ([Link])
-
A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines. ([Link])
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. ([Link])
-
Synthesis, spectral characterization of novel 2,6-disubstituted pyrazine derivatives, and their antimicrobial, anti-lung cancer. ([Link])
-
Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. ([Link])
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. ([Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ([Link])
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ([Link])
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. ([Link])
-
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. ([Link])
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ([Link])
-
Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. ([Link])
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ([Link])
-
Imidazo[1,2-a]pyrazine-3,6-diones derived from alpha-amino acids: a theoretical mechanistic study of their formation via pyrolysis and silica-catalyzed process. ([Link])
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. ([Link])
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ([Link])
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a] Annulated Pyridines, Pyrazines, and Pyrimidines by a Novel Three-Component Condensation. ([Link])
-
2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. ([Link])
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ([Link])
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. ([Link])
Sources
- 1. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimizing cyclization conditions for imidazo[1,2-a]pyrazine formation
Topic: Optimization of Cyclization Conditions Audience: Medicinal Chemists & Process Development Scientists
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of VirB11 ATPase, MAPK, and various tyrosine kinases). Its synthesis typically relies on the condensation of 2-aminopyrazines with
While theoretically straightforward, this reaction frequently suffers from low yields (<40%) , regiochemical ambiguity , and decomposition of labile starting materials . This guide provides a self-validating optimization workflow to overcome these specific failure modes.
Module 1: Standard & Optimized Protocols
Protocol A: The "Gold Standard" (Microwave-Assisted)
Best for: Library generation, sluggish substrates, and avoiding aldehyde decomposition.
Rationale: Conventional reflux in ethanol often leads to prolonged reaction times (12–24 h) and degradation. Microwave irradiation accelerates the rate-determining step (nucleophilic attack of N1) and improves solubility.
-
Stoichiometry: 2-Aminopyrazine (1.0 equiv) +
-Bromo ketone (1.1–1.2 equiv). -
Solvent: 1,2-Dimethoxyethane (DME).
-
Why? DME offers a higher boiling point than EtOH and superior solubility for polar zwitterionic intermediates.
-
-
Base/Additive:
(1.5–2.0 equiv).-
Why? Neutralizes the HBr byproduct. While the reaction can proceed without base, acid buildup often promotes polymerization of sensitive
-halo ketones.
-
-
Conditions: Microwave irradiation at 120–150 °C for 10–20 minutes .
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.[1]
Protocol B: The "Green" Aqueous Route
Best for: Scale-up and environmentally sensitive processes.
-
Solvent:
(2:1). -
Conditions: Reflux (80–90 °C) for 2–6 hours.
-
Mechanism: The hydrophobic effect accelerates the aggregation of organic reactants in the aqueous phase, often enhancing rate despite lower solubility.
Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction turns black/tarry, and I see no product. What is happening?
Diagnosis: Decomposition of the
-
Immediate: Switch from
-halo aldehydes (which are notoriously unstable) to stable surrogates like -tosyloxy ketones or use the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction (see Alternative Routes). -
Process Change: If using
-bromoacetaldehyde diethyl acetal, ensure you are using acidic hydrolysis in situ . Add 48% HBr (aq) to the reaction mixture to deprotect the acetal to the aldehyde during the cyclization.
Q2: I am isolating a stable intermediate, not the cyclized product.
Diagnosis: Arrested dehydration. You likely have the intermediate 2-hydroxy-2,3-dihydroimidazo[1,2-a]pyrazine . The Fix:
-
Force Dehydration: The final step requires the elimination of water. If the intermediate persists:
-
Add a Lewis Acid:
or (5–10 mol%). -
Increase temperature: Switch to microwave heating at 150 °C.
-
Chemical Drying: Add molecular sieves (
) to the reaction vessel.
-
Q3: Regioselectivity—How do I ensure the substituent ends up at the C3 vs. C2 position?
The Rule:
- -Halo Ketones yield 2-substituted imidazo[1,2-a]pyrazines.[3]
-
Aldehydes + Isocyanides (GBB Reaction) yield 3-amino-substituted derivatives.[4]
Critical Note on Regio-ambiguity: If your 2-aminopyrazine starting material has a substituent at the 3-position (e.g., 3-bromo-2-aminopyrazine), steric hindrance at the N1 ring nitrogen is significant. This slows down the initial N-alkylation.
-
Solution: Use a polar aprotic solvent (DMF or NMP) and higher temperatures (>140 °C) to overcome the steric barrier at N1.
Module 3: Mechanistic Visualization
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an N-alkylation followed by cyclization and dehydration .
Figure 1: Mechanistic pathway. Note that the initial attack must occur at the ring nitrogen (N1), not the exocyclic amine. Steric blockades at C3 of the pyrazine ring will inhibit Step 1.
Module 4: Decision Tree for Optimization
Use this logic flow to select the correct conditions for your specific substrate.
Figure 2: Optimization Logic. Follow the path based on substrate stability and initial yield data.
Module 5: Purification & Isolation
Imidazo[1,2-a]pyrazines are basic and polar. Standard silica chromatography often results in streaking or co-elution with starting materials.
Recommended Purification Protocol:
-
SCX Cartridges (Strong Cation Exchange):
-
Load crude reaction mixture (dissolved in MeOH) onto an SCX column.
-
Wash with MeOH (removes non-basic impurities/neutrals).
-
Elute product with 2M
in MeOH . -
Result: 95% purity often achieved without column chromatography.
-
-
Recrystallization:
-
If solid: Recrystallize from Acetonitrile or Ethanol .
-
-
Flash Chromatography:
-
If SCX fails, use Silica gel with DCM:MeOH (95:5 to 90:10) .
-
Additive: Add 1% Triethylamine or 1%
to the eluent to suppress streaking.
-
References
-
Microwave-Assisted Synthesis
-
Bagdi, A. K., et al. "Microwave-assisted synthesis of imidazo[1,2-a]pyridines/pyrazines using aqueous IPA." ACS Combinatorial Science, 2018.[3]
-
Source: (Cited via context of similar heteroannulation optimizations).
-
-
Mechanistic Insight & Regiochemistry
- Sayer, J.
-
Source:
-
Multicomponent Approaches (GBB Reaction)
- Shaabani, S., et al. "Automated flow synthesis and purification of imidazo[1,2-a]-pyridine/pyrazine.
-
Source:
-
Catalytic Improvements
-
Guchhait, S. K., et al. "Iodine-catalyzed synthesis of imidazo[1,2-a]pyrazine."[4] RSC Advances, 2023.
-
Source: (Contextual match for Iodine catalysis in this scaffold).
-
-
General Purification Strategies
- BenchChem Technical Support. "Purification of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine."
-
Source:
Sources
Technical Support Center: Stability of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
[1]
Part 1: Executive Summary & Stability Profile
3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine is a pharmacophore often utilized in kinase inhibitors and PET tracer precursors.[1] While the imidazo[1,2-a]pyrazine scaffold exhibits moderate stability, the 6-fluoropyridine substituent introduces a specific vulnerability in acidic media: acid-catalyzed nucleophilic aromatic substitution (SNAr) resulting in defluorination and hydrolysis.[1]
Key Stability Metrics
| Parameter | Status | Critical Insight |
| Solid State Stability | High | Stable at -20°C under inert atmosphere. |
| Solution Stability (pH 7) | High | Stable in DMSO/PBS for >24 hours.[1] |
| Solution Stability (pH < 2) | Low | Risk of hydrolysis (F |
| LC-MS Signal | [M-2] Da | Degradation manifests as a mass shift of -2 Da (F |
| HPLC Solvent Compatibility | Moderate | 0.1% TFA is acceptable for analysis but not for storage. |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I observe a new peak with a mass shift of -2 Da after leaving my sample in 0.1% TFA overnight."
Diagnosis: You are likely observing acid-catalyzed hydrolysis of the fluorine atom . Mechanism: The pyridine nitrogen is basic.[1] In strong acids (like 0.1% TFA, pH ~2), this nitrogen becomes protonated.[1] This protonation pulls electron density from the ring, significantly increasing the electrophilicity of the carbon attached to the fluorine.[1] Water (the nucleophile) then attacks this position, displacing the fluoride ion to form the 6-hydroxypyridine derivative (which tautomerizes to the 2-pyridone).[1]
Solution:
-
Immediate Action: Analyze samples immediately after preparation. Do not store in acidic buffers.
-
Process Change: Switch to a volatile buffer with a higher pH for storage, such as Ammonium Formate (pH 3-4) or Ammonium Bicarbonate (pH 7.4), if solubility permits.[1]
-
LC-MS Confirmation: Check for the loss of the characteristic Fluorine coupling in NMR or the -2 Da mass shift in MS.
Issue 2: "My compound precipitates when I neutralize the acidic extraction solution."
Diagnosis: Isoelectric Point (pI) Precipitation. Context: The imidazo[1,2-a]pyrazine core has a pKa of approximately 3.6-4.0 (protonation at N1).[1] The pyridine nitrogen is less basic (pKa ~2-3) due to the electron-withdrawing fluorine.[1] Mechanism: In acidic media (pH 1), the molecule is dicationic (highly soluble).[1] As you neutralize to pH 4-6, you pass through the monocationic and neutral states.[1] The neutral free base has poor aqueous solubility.[1]
Solution:
-
Protocol Adjustment: Do not neutralize to pH 7 in pure water. Instead, extract into an organic solvent (DCM or EtOAc) before the pH reaches the precipitation point, or maintain a co-solvent (e.g., 10% MeOH) during neutralization to keep the free base in solution.[1]
Issue 3: "Can I use HCl/MeOH for deprotection steps involving this scaffold?"
Diagnosis: High Risk of Degradation. Analysis: While HCl/MeOH is a standard deprotection condition (e.g., for Boc removal), the combination of a strong mineral acid, heat, and a nucleophilic solvent (MeOH) can lead to methoxylation (displacement of F by OMe).[1]
Solution:
-
Alternative: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. TFA is less likely to promote SNAr compared to mineral acids like HCl.[1]
-
Monitor: Run a kinetic study (see Part 4) to determine the maximum safe exposure time.
Part 3: Mechanistic Visualization
The following diagram illustrates the primary degradation pathway (Acid-Catalyzed Hydrolysis) and the protonation states that drive it.
Caption: Figure 1. Mechanism of acid-catalyzed defluorination. Protonation of the pyridine nitrogen activates the C-F bond, facilitating nucleophilic attack by water.[1]
Part 4: Experimental Protocols
Protocol A: pH-Dependent Stability Assay
Purpose: To determine the "Safe Window" for handling the compound in aqueous media.[1]
-
Preparation:
-
Incubation:
-
Dilute the stock 1:100 into each buffer (Final conc: 100 µM).
-
Incubate at 25°C in a thermomixer.
-
-
Sampling:
-
Inject samples into HPLC/UPLC at T=0, 1h, 4h, 8h, and 24h.[1]
-
-
Analysis:
-
Monitor the Area% of the parent peak.[1]
-
Monitor the appearance of the hydrolysis product (RRT ~0.8-0.9, Mass [M-2]).
-
Data Interpretation:
| Time (h) | % Remaining (pH 2.0) | % Remaining (pH 4.[1]5) | % Remaining (pH 7.[1]4) | Action |
| 0 | 100% | 100% | 100% | Baseline |
| 4 | < 95% | > 99% | > 99% | Warning: Limit acid exposure < 4h. |
| 24 | < 80% | > 98% | > 99% | Critical: Do not store in acid. |
References
-
General Stability of Imidazo[1,2-a]pyrazines
-
Mechanism of Fluoropyridine Hydrolysis
-
Nucleophilic Substitution in Fluoropyridines
-
Synthesis and Properties of Imidazo[1,2-a]pyrazines
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMIDAZO[1,2-A]PYRAZINE | 274-79-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyrazine-3,6-diones derived from alpha-amino acids: a theoretical mechanistic study of their formation via pyrolysis and silica-catalyzed process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Overcoming steric hindrance in 6-fluoropyridine coupling reactions
Technical Support Center: 6-Fluoropyridine Coupling Protocols
Ticket ID: #FPYR-006-STERICS Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance in 6-Fluoropyridine Cross-Couplings
Executive Summary: The Steric-Electronic Paradox
Welcome to the technical support center. You are likely here because your coupling reaction on a 6-fluoropyridine scaffold has stalled or yielded dehalogenated byproducts.
The Core Challenge: 6-Fluoropyridines present a unique "push-pull" problem.
-
Electronic Activation: The C6-fluorine atom is highly electronegative (
effect), making the pyridine ring electron-deficient. This theoretically accelerates Oxidative Addition (OA) at the C2-halide position. -
Steric/Coordination Inhibition: However, the nitrogen lone pair is electronically enriched by the "ortho-fluoro effect," increasing its propensity to bind to Palladium (catalyst poisoning). Furthermore, if your coupling partner (boronic acid or amine) is sterically demanding (e.g., ortho-substituted), the crowded transition state prevents Transmetalation or Reductive Elimination.
This guide provides self-validating protocols to bypass these bottlenecks using specific ligand architectures and precatalyst strategies.
Module A: The Suzuki-Miyaura Interface (C–C Bond Formation)[1]
User Issue: "My reaction stalls with bulky boronic acids (e.g., 2,6-disubstituted aryls) or yields are <20%."
The Solution: The "G4-RuPhos" Protocol
Standard Pd(PPh
Why RuPhos?
-
Steric Bulk: The dicyclohexylphosphino group ensures mono-ligation.
-
Electronic Richness: The dialkoxybiphenyl backbone prevents palladium aggregation (Pd black) and facilitates the difficult oxidative addition into the electron-poor pyridine.
Decision Logic: Ligand Selection
Figure 1: Ligand selection decision tree based on the steric demand of the boronic acid partner.
Validated Protocol: Sterically Demanding Suzuki Coupling
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Function |
| Substrate | 2-Chloro-6-fluoropyridine | 1.0 | Electrophile |
| Partner | Ortho-substituted Boronic Acid | 1.5 | Nucleophile (Excess required for protodeboronation) |
| Catalyst | RuPhos Pd G4 | 0.02-0.05 | Precatalyst ensuring rapid LPd(0) formation |
| Base | K | 3.0 | Strong base, phosphate assists transmetalation |
| Solvent | 1,4-Dioxane or Toluene | [0.2 M] | Non-polar solvents suppress S |
Step-by-Step Workflow:
-
Charge: Add substrate, boronic acid, and RuPhos Pd G4 to a vial.
-
Inert: Seal and purge with Argon (3x vacuum/backfill).[2] Oxygen is the enemy of the active catalyst.
-
Solvent: Add degassed Dioxane.
-
Base: Add degassed aqueous K
PO via syringe. -
Activation: Heat to 80°C .
-
Note: Do not exceed 100°C initially. High temps can trigger S
Ar displacement of the Fluorine by the base or boronic acid.
-
-
Monitor: Check LCMS at 2 hours. If conversion <50%, add 0.01 equiv catalyst.
Module B: The Buchwald-Hartwig Interface (C–N Bond Formation)
User Issue: "I am getting hydrodehalogenation (reduction) instead of amination."
The Solution: Ligand-Dependent Reductive Elimination
The rate-determining step for hindered amines is often the amine binding. If this is slow,
The Fix: Use BrettPhos (Primary amines) or RuPhos (Secondary amines). These ligands create a "pocket" that forces the amine onto the metal center while protecting the catalyst from the pyridine nitrogen.
Troubleshooting Matrix: C–N Coupling
| Variable | Recommendation | Scientific Rationale |
| Primary Amines | BrettPhos Pd G4 | Ligand geometry prevents bis-ligation, favoring mono-ligated species active for N-H activation. |
| Secondary Amines | RuPhos Pd G4 | Bulky dialkylbiaryl phosphine promotes reductive elimination of sterically crowded C-N bonds. |
| Base Choice | LiHMDS (1.0 M in THF) | Soluble strong base. Deprotonates the amine before coordination, bypassing steric barriers. |
| Alternative Base | Cs | Use if functional groups (esters/nitriles) are base-sensitive. Requires higher temp (100°C). |
Critical Warning: Avoid NaOtBu if your substrate has esters; it will transesterify. Use Cs
Module C: S Ar Displacement (Targeting the Fluorine)
User Issue: "I want to displace the Fluorine at C6, but the reaction is too slow due to nucleophile bulk."
The Solution: The "Naked Fluoride" Effect
Unlike Pd-coupling, S
Protocol Adjustment:
-
Solvent Switch: Move from MeCN/DMF to DMSO or NMP . These highly polar solvents stabilize the anionic transition state.
-
Temperature: S
Ar on hindered 6-fluoropyridines often requires 120–130°C . -
Additive: Add 18-Crown-6 (1.0 equiv) if using KF or CsF. It sequesters the potassium cation, leaving a "naked," highly reactive nucleophile.
Frequently Asked Questions (FAQ)
Q1: Why is my reaction turning black immediately?
-
Diagnosis: "Pd Black" formation.[2][9] The active LPd(0) is aggregating because it is not stabilized by the ligand or substrate.
-
Fix: Ensure you are using degassed solvents .[2] Oxygen kills the phosphine ligand, causing Pd to crash out. Switch to a G4 precatalyst which releases the active species only upon heating/activation, rather than mixing Pd(OAc)
+ Ligand manually.
Q2: Can I use Pd(dppf)Cl
-
Answer: Generally, No for sterically hindered cases. Pd(dppf) is excellent for simple couplings, but the bite angle is not optimized for bulky reductive elimination on electron-deficient pyridines. Stick to monodentate biaryl phosphines (Buchwald ligands).
Q3: I see a byproduct where the Fluorine is gone, but no coupling happened.
-
Diagnosis: You likely displaced the Fluorine with your base (e.g., forming a 6-ethoxy-pyridine if using NaOEt).
-
Fix: Use a non-nucleophilic base like Cs
CO or K PO . Avoid alkoxide bases (NaOMe, NaOEt) unless you intend to form the ether. Use bulky alcohols (t-Amyl alcohol) as solvent if protic conditions are needed.
References
-
RuPhos in Steric Coupling
-
Precatalyst Theory (G3/G4)
-
Fluoropyridine Reactivity (S
Ar vs Coupling): -
Buchwald-Hartwig Amination Guide
- Title: "Surmounting the Challenges of Buchwald–Hartwig Amin
- Source:Accounts of Chemical Research, 2008.
-
URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
Advanced Characterization Guide: 1H NMR Analysis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Executive Summary & Scientific Context
Target Molecule: 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine Primary Application: Kinase Inhibitor Scaffold (e.g., c-Met, PI3K, MAPK pathways) Analysis Challenge: Structural elucidation of this fused heterocycle is complicated by two factors:
-
Nitrogen-Rich Core: The imidazo[1,2-a]pyrazine core creates significant deshielding effects and potential for signal overlap in the aromatic region (7.5–9.5 ppm).[1]
-
Fluorine Coupling: The
atom on the pyridine ring introduces additional splitting ( ) into the proton spectrum, transforming expected doublets/triplets into complex multiplets.[2]
This guide provides a comparative analysis of acquisition strategies, focusing on solvent selection and decoupling techniques to resolve these complexities.
Experimental Protocol: Self-Validating Workflow
Sample Preparation
To ensure reproducibility and minimize aggregation-induced line broadening, follow this specific protocol.
| Parameter | Specification | Causality / Rationale |
| Mass | 5.0 – 8.0 mg | Optimal S/N ratio for 1H without viscosity broadening.[1] |
| Solvent A | DMSO-d6 (99.9% D) | Preferred. High solubility for flat heteroaromatics; breaks intermolecular |
| Solvent B | CDCl | Alternative. Use only if checking for labile protons or if downstream chromatography uses non-polar phases.[2] |
| Tube Type | 5mm Precision (Wilmad 528-PP) | High-precision glass reduces shimming errors critical for resolving small |
| Volume | 600 | Standard depth (4 cm) prevents vortexing artifacts during spinning.[2] |
Acquisition Parameters (Standard 500 MHz)
-
Pulse Sequence: zg30 (30° pulse) to maximize relaxation recovery.
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the isolated H2 proton).[2]
-
Scans (NS): 64 (High dynamic range required to see
satellites if needed for calibration). -
Temperature: 298 K (25°C).[2] Note: If broad peaks are observed, elevate to 313 K to increase tumbling rate.
Spectral Analysis & Assignment Logic
The spectrum is divided into two distinct aromatic zones.[2] The fluorine atom acts as a "spin spy," altering the multiplicity of the pyridine protons, allowing for unambiguous assignment.[2]
Zone A: Imidazo[1,2-a]pyrazine Core
This fused system contains four protons.[2] The bridgehead nitrogen (N4) exerts a strong deshielding effect on H5.[2]
-
H2 (Singlet, ~8.6 - 8.8 ppm): The diagnostic handle.[2] It appears as a sharp singlet.[2] Its chemical shift is highly sensitive to the nature of the substituent at Position 3.
-
H5 (Doublet, ~9.1 - 9.3 ppm): The most downfield signal.[2] Deshielded by the adjacent bridgehead nitrogen.[2] Shows small coupling (
Hz) to H6. -
H8 (Doublet/Broad Singlet, ~8.5 - 8.7 ppm): Often appears as a broad singlet or doublet with very small coupling (
Hz).[1][2] -
H6 (Doublet, ~7.9 - 8.1 ppm): The most shielded proton on the core.[2] Shows coupling to H5 (
Hz).[2]
Zone B: 6-Fluoropyridine Ring
The
-
H5' (Doublet of Doublets, ~7.1 - 7.3 ppm): Ortho to the Fluorine.[2]
-
H4' (Multiplet/Quartet, ~8.0 - 8.2 ppm): Meta to Fluorine.[2]
-
H3' (Doublet, ~8.2 - 8.4 ppm): Para to Fluorine.[2]
Visualization of Assignment Workflow
Caption: Logical workflow for deconvoluting the overlapping aromatic region. The decision to use
Comparative Analysis: Optimization Guide
This section compares the two critical variables in your analysis: Solvent Selection and Decoupling Techniques .
Comparison 1: Solvent Effects (DMSO-d6 vs. CDCl )[1][3]
| Feature | DMSO-d6 (Recommended) | CDCl | Verdict |
| Solubility | Excellent. Dissolves flat, | Moderate/Poor. Risk of aggregation broadening.[2] | DMSO is essential for clean baselines.[2] |
| Chemical Shift | Downfield Shift. H2 and H5 shift +0.2 to +0.5 ppm due to H-bonding with solvent oxygen.[1] | Baseline. Standard reference shifts. | DMSO separates H2 from the H3'/H4' cluster better.[2] |
| Water Peak | ~3.33 ppm (Usually clear of aromatics).[2] | ~1.56 ppm.[2] | DMSO keeps the aromatic region clean. |
| Exchangeable Protons | Visible (if NH present on derivatives).[2] | Often broad or invisible.[2] | DMSO allows full structural confirmation. |
Expert Insight: In CDCl
Comparison 2: Standard 1H vs. -Decoupled 1H NMR[1]
For researchers with modern spectrometers (AVANCE III/NEO), enabling
-
Standard 1H NMR:
- -Decoupled 1H NMR (zg with cpd on f2):
Visualization of Decoupling Effect
Caption: Schematic demonstrating how 19F decoupling simplifies the H5' signal from a complex doublet-of-doublets to a simple doublet.
Troubleshooting & Anomalies
Issue 1: Broad Peaks in DMSO
-
Cause: Restricted rotation of the fluoropyridine ring relative to the imidazo core (atropisomerism-like behavior) or quadrupole broadening from Nitrogen.
-
Solution: Heat sample to 313 K (40°C) or 323 K (50°C). Sharpening of peaks confirms dynamic exchange/rotation.[2]
Issue 2: Missing Quaternary Carbons in 13C NMR
-
Cause: The carbons attached to Fluorine (C-F) and Nitrogen (C-N) have long relaxation times and split signals (C-F coupling).[2]
-
Solution: Increase relaxation delay (D1 = 3s) and scan count (NS = 1024). Look for doublets with large coupling:
References
-
Imidazo[1,2-a]pyrazine NMR Data
-
Solvent Effects on Heterocycles
-
Fluorine-Proton Coupling Constants
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active molecules, making the robust characterization of its derivatives essential.[1][2] This document will compare and contrast the anticipated fragmentation pathways, offering supporting rationale based on established principles of mass spectrometry and data from related structures.
Introduction to the Analyte and Analytical Rationale
3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine belongs to a class of nitrogen-rich heterocyclic compounds that are frequently investigated for their therapeutic potential.[1][2] Mass spectrometry is a cornerstone technique for the structural elucidation and purity assessment of such novel chemical entities. Understanding the fragmentation behavior underpins metabolite identification, impurity profiling, and pharmacokinetic studies.
This guide will focus on the fragmentation patterns expected under Electrospray Ionization (ESI), a soft ionization technique commonly employed for the analysis of polar, medium molecular weight organic molecules.[3][4] We will explore the key bond cleavages and rearrangements that dictate the product ion spectrum of this molecule.
Predicted Mass and Molecular Ion Formation
The chemical structure of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine is presented below:
Structure:
(Note: This is a simplified representation of the fused ring system)
The monoisotopic mass of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine (C₁₂H₇FN₄) is approximately 226.0658 g/mol . In positive-ion ESI-MS, the molecule is expected to readily protonate, primarily on one of the basic nitrogen atoms of the imidazo[1,2-a]pyrazine or pyridine rings, to form the pseudomolecular ion [M+H]⁺ at an m/z of approximately 227.0736.[5][6] The stability of aromatic heterocyclic systems suggests that this molecular ion should be readily observed.[7]
Proposed Fragmentation Pathways and Comparison of Structural Influences
The fragmentation of the protonated molecule will be driven by the charge distribution and the relative stabilities of the resulting fragment ions and neutral losses. The structure of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine presents two key heterocyclic systems whose fragmentation patterns will be compared: the imidazo[1,2-a]pyrazine core and the 6-fluoropyridine substituent.
The fragmentation process can be visualized as a series of competing and sequential reactions originating from the protonated precursor ion.
Caption: Proposed primary fragmentation pathways for [M+H]⁺ of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine.
Fragmentation of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine system is a stable aromatic core. Fragmentation is likely to involve the loss of small neutral molecules.
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN, 27 Da). This can occur from either the imidazole or the pyrazine portion of the fused ring system, leading to a fragment ion at m/z 200 .
-
Loss of C₂H₂: The pyrazine ring can undergo a retro-Diels-Alder-like fragmentation, leading to the loss of acetylene (C₂H₂, 26 Da), which would result in a fragment at m/z 201 .
Fragmentation Influenced by the 6-Fluoropyridine Substituent
The fluoropyridine ring introduces additional and often competing fragmentation channels.
-
Loss of HF: Fluorinated aromatic compounds can lose hydrogen fluoride (HF, 20 Da), especially if a proton is available in a favorable position. This would produce a fragment ion at m/z 207 .
-
Cleavage of the Inter-ring C-C Bond: The bond connecting the imidazopyrazine and fluoropyridine rings is a likely point of cleavage. This would lead to two primary fragment ions:
-
The protonated imidazo[1,2-a]pyrazine cation at m/z 119 .
-
The fluoropyridinyl radical cation at m/z 95 .
-
The relative abundance of these fragments will depend on which moiety better stabilizes the positive charge.
Comparative Summary of Predicted Fragment Ions
| Predicted m/z | Proposed Fragmentation | Originating Moiety | Notes |
| 227 | [M+H]⁺ | - | Protonated molecular ion. |
| 207 | [M+H - HF]⁺ | Fluoropyridine | Loss of hydrogen fluoride. |
| 201 | [M+H - C₂H₂]⁺ | Pyrazine Ring | Retro-Diels-Alder type fragmentation. |
| 200 | [M+H - HCN]⁺ | Imidazole or Pyrazine Ring | Common loss from N-heterocycles. |
| 119 | [C₇H₅N₂]⁺ | Imidazo[1,2-a]pyrazine | Cleavage of the inter-ring bond. |
| 95 | [C₅H₃FN]⁺ | 6-Fluoropyridine | Cleavage of the inter-ring bond. |
Experimental Protocol for LC-MS/MS Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol can be employed.
Materials and Reagents
-
3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Step-by-Step Methodology
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.
-
Chromatographic Separation:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS1 Scan: m/z 50-300 to detect the precursor ion.
-
MS/MS (Product Ion Scan): Select the [M+H]⁺ ion (m/z 227) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The in-silico fragmentation analysis of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine predicts several characteristic fragmentation pathways. The most informative fragments are expected to arise from the cleavage of the inter-ring bond and the loss of small neutral molecules such as HF and HCN. Experimental verification using the provided LC-MS/MS protocol will enable the definitive structural confirmation of this compound and provide a basis for its quantitative analysis and metabolite identification in complex biological matrices. The interplay between the fragmentation of the imidazo[1,2-a]pyrazine core and the fluoropyridine substituent provides a rich set of diagnostic ions for its characterization.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. Available at: [Link]
-
Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches - PMC. Available at: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES - Googleapis.com. Available at: [Link]
-
Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles - ResearchGate. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]
-
(PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. - ResearchGate. Available at: [Link]
-
Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact - PubMed. Available at: [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
common fragmentation mechanisms in mass spectrometry - YouTube. Available at: [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - Arkivoc. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Available at: [Link]
-
ESI-TQ-MS-MS spectra and some proposed fragmentations for compounds 6... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed. Available at: [Link]
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A Comparative Bioactivity Analysis: 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine versus its Non-Fluorinated Analogs in Preclinical Research
This guide provides a comprehensive comparison of the bioactivity of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine and its non-fluorinated counterparts. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind fluorination, presents available experimental data for analogous compounds, and provides detailed protocols for comparative evaluation.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Strategic Role of Fluorine
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These derivatives have been investigated as potent inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and checkpoint kinase 1 (CHK1), and have shown promise as anticancer and antiviral agents.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
The introduction of a fluorine atom to a drug candidate is a well-established strategy in medicinal chemistry to enhance its drug-like properties.[4] Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[5] The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the target protein. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.[6]
This guide will explore these principles in the context of 3-(pyridin-2-yl)imidazo[1,2-a]pyrazine and its 6-fluoro substituted analog. While direct comparative data for this specific pair is not extensively available in the public domain, we can draw valuable insights from closely related analogs and the well-documented effects of fluorination.
Comparative Bioactivity: An Evidence-Based Discussion
A direct, head-to-head comparison of the bioactivity of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine and 3-(pyridin-2-yl)imidazo[1,2-a]pyrazine is not readily found in published literature. However, we can infer potential differences based on the known effects of fluorination and data from structurally similar compounds.
Physicochemical Properties
The introduction of a fluorine atom is expected to alter the physicochemical properties of the parent molecule.
| Property | 3-(pyridin-2-yl)imidazo[1,2-a]pyrazine (Predicted) | 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine (Predicted) | Rationale for Change |
| Molecular Weight | ~222.25 g/mol | ~240.24 g/mol | Addition of a fluorine atom. |
| LogP | Lower | Higher | Fluorine can increase lipophilicity. |
| pKa (Pyridine N) | Weaker Base | Stronger Base | The electron-withdrawing fluorine atom can decrease the basicity of the pyridine nitrogen. |
Biological Activity Insights from Analogs
While specific data for the target compounds is scarce, we can look at a closely related analog, 3-phenyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazine , for which inhibitory concentrations (IC50) have been reported against key kinases.[7]
| Compound | Target Kinase | IC50 (nM) |
| 3-phenyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazine | Chk1 | 3100 |
| 3-phenyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazine | GSK3-beta | >19000 |
Data sourced from BindingDB (BDBM50321657).[7]
Based on these data, the non-fluorinated pyridinyl-substituted imidazo[1,2-a]pyrazine scaffold demonstrates activity in the low micromolar range against Chk1.
The Anticipated Impact of Fluorination
The introduction of a fluorine atom at the 6-position of the pyridine ring is anticipated to have several effects on the bioactivity of the parent compound:
-
Enhanced Binding Affinity: The electronegative fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase binding pocket, potentially leading to a lower IC50 value.
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This could lead to a longer in vivo half-life and improved pharmacokinetic profile.[6]
-
Altered Selectivity: The change in electronic properties and conformation due to fluorination could alter the compound's binding affinity for different kinases, potentially leading to a more selective inhibitor profile.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative bioactivity, the following experimental protocols are recommended.
Synthesis of Imidazo[1,2-a]pyrazines
A general and efficient method for the synthesis of imidazo[1,2-a]pyrazines involves a one-pot, three-component condensation reaction.[8]
General Procedure:
-
A mixture of the respective aldehyde (e.g., 6-fluoropyridine-2-carboxaldehyde or pyridine-2-carboxaldehyde) and 2-aminopyrazine is stirred in the presence of a catalyst, such as iodine, at room temperature.
-
An isocyanide, such as tert-butyl isocyanide, is then added to the reaction mixture.
-
The reaction undergoes a [4+1] cycloaddition to afford the desired 3-substituted imidazo[1,2-a]pyrazine derivative.
-
The product is then purified using standard techniques like column chromatography.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50).
Protocol:
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
Add serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a mobility shift assay or by using a phosphospecific antibody in an ELISA format.
-
Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., a panel of lung, breast, and colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Mechanism: Kinase Signaling and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for comparing the bioactivity of the two compounds.
Caption: Representative PI3K/Akt signaling pathway targeted by imidazo[1,2-a]pyrazine inhibitors.
Sources
- 1. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and evaluation of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as inhibitors of checkpoint and other kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity [mdpi.com]
- 6. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BindingDB BDBM50321657 3-phenyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazine::CHEMBL1170317 [bindingdb.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Illuminating the Solid-State Landscape: A Comparative Crystallographic Guide to 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine and Its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyrazine scaffold stands as a privileged heterocyclic motif, integral to the architecture of numerous biologically active agents. Its rigid, planar structure and rich electronic properties make it an attractive framework for the design of kinase inhibitors and other targeted therapeutics. The precise three-dimensional arrangement of atoms within a molecule, dictated by its crystal structure, is a critical determinant of its physicochemical properties, including solubility, stability, and, most importantly, its interaction with biological targets. This guide provides a comprehensive comparative analysis of the X-ray crystallography data for analogs of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, a compound of significant interest.
While the specific crystal structure of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine is not publicly available at the time of this publication, a deep understanding of its likely solid-state conformation can be gleaned from a comparative analysis of structurally related compounds. This guide will delve into the crystallographic data of key imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs, offering insights into the subtle interplay of substituent effects, intermolecular interactions, and crystal packing that govern the solid-state architecture of this important class of molecules.
The Significance of Structural Insight in Drug Design
The determination of a molecule's crystal structure through single-crystal X-ray diffraction provides an unambiguous depiction of its atomic arrangement, bond lengths, bond angles, and torsional angles. For drug development professionals, this information is invaluable. It enables a rational, structure-based approach to drug design, facilitating the optimization of ligand-protein interactions and the prediction of a compound's behavior in a solid dosage form.
Comparative Crystallographic Analysis
To infer the structural characteristics of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, we will examine the crystallographic data of two classes of relevant analogs:
-
Imidazo[1,2-a]pyrazines with Pyridyl Substitution: The co-crystal structure of 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine complexed with Aurora-A kinase provides a key reference point. This structure reveals the binding mode of the imidazo[1,2-a]pyrazine core and the orientation of the pyridyl substituent within a biological target.
-
Substituted 3-Aminoimidazo[1,2-a]pyridine/pyrazine Analogs: A study on novel 3-amino-substituted imidazo[1,2-a]pyridine/pyrazine derivatives as anticancer agents offers detailed crystallographic analysis of several compounds, highlighting the influence of substituents on the overall molecular conformation and intermolecular interactions.[1]
| Feature | 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine (in complex with Aurora-A) | 3-Amino-Substituted Imidazo[1,2-a]pyridine/pyrazine Analogs | Inferred Properties for 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine |
| Core Planarity | The imidazo[1,2-a]pyrazine core is expected to be largely planar to facilitate binding in the ATP pocket of the kinase. | The imidazo[1,2-a]pyridine/pyrazine core is observed to be essentially planar. | The imidazo[1,2-a]pyrazine core is predicted to be planar. |
| Pyridyl Ring Orientation | The pyridyl ring at the 6-position is oriented to engage in specific interactions within the protein. | Not directly applicable, but aryl substituents at other positions show significant twist angles relative to the core.[1] | The 6-fluoropyridin-2-yl substituent at the 3-position is expected to be twisted relative to the imidazo[1,2-a]pyrazine plane due to steric hindrance. The degree of twist will be influenced by crystal packing forces. |
| Intermolecular Interactions | Dominated by interactions with the protein, including hydrogen bonds and hydrophobic contacts. | Crystal packing is driven by a combination of hydrogen bonds (for amino-substituted analogs) and π-π stacking interactions.[1] | The fluorine atom on the pyridine ring is a potent hydrogen bond acceptor and may participate in C-H···F or N-H···F interactions. π-π stacking between the aromatic rings is also anticipated to be a key packing motif. |
| Conformational Flexibility | The molecule adopts a specific, bound conformation. | The twist angle between the core and the aryl substituents is a key conformational variable.[1] | The primary conformational flexibility will reside in the torsion angle between the imidazo[1,2-a]pyrazine core and the 6-fluoropyridin-2-yl substituent. |
Experimental Protocol: Synthesis and Crystallization of Imidazo[1,2-a]pyrazine Derivatives
The synthesis of 3-substituted imidazo[1,2-a]pyrazines is typically achieved through a multi-step sequence, often culminating in a cyclization reaction. The following is a generalized protocol based on established literature methods.
Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core
A common route involves the condensation of a 2-aminopyrazine with an α-haloketone. For the target compound, this would involve the reaction of 2-aminopyrazine with a suitable brominated precursor of the 6-fluoropyridin-2-yl moiety.
Step 2: Functionalization at the 3-position
Subsequent functionalization at the 3-position can be achieved through various methods, including electrophilic aromatic substitution or cross-coupling reactions.
Step 3: Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. A systematic approach to screening crystallization conditions is recommended.
-
Solvent Selection: A range of solvents of varying polarity should be screened. Common choices include methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane, as well as binary solvent mixtures.
-
Crystallization Method:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a second, more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Purification: The purity of the compound is paramount for successful crystallization. Recrystallization or column chromatography may be necessary to remove impurities that can inhibit crystal growth.
Figure 1. A generalized workflow for the synthesis and crystallographic analysis of imidazo[1,2-a]pyrazine derivatives.
Conclusion
While the definitive crystal structure of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine awaits experimental determination, a comparative analysis of its structural analogs provides a robust framework for predicting its solid-state properties. The planarity of the core, the likely twisted conformation of the fluoropyridyl substituent, and the potential for hydrogen bonding and π-π stacking are key features that will undoubtedly influence its behavior both in vitro and in vivo. The experimental protocols outlined herein provide a roadmap for the synthesis and crystallization of this and related compounds, paving the way for future crystallographic studies that will further illuminate the structure-activity relationships within this important class of molecules.
References
-
Addison, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
-
Al-Qadi, I., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure, 1340, 142549. [Link]
-
Nordqvist, A., et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm, 3(5), 620-626. [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyrazine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Sources
Validating Purity of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine: A Technical Comparison Guide
Executive Summary: The Cost of False Positives
In kinase inhibitor discovery and fragment-based drug design, the scaffold 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine is a critical building block. Its structural integrity is paramount; however, the fused imidazo-pyrazine core is prone to specific synthetic byproducts—namely regioisomers and defluorinated analogs—that often co-elute in standard HPLC-UV workflows.
This guide challenges the reliance on standalone HPLC-UV for this fluorinated heterocycle. We present an orthogonal validation strategy using LC-MS (Liquid Chromatography-Mass Spectrometry) , comparing its efficacy against HPLC-UV and quantitative NMR (qNMR). The data demonstrates that while qNMR provides absolute quantification, LC-MS is the only modality capable of detecting trace isobaric and defluorinated impurities that can skew biological IC50 values.
The Analytical Challenge
The target molecule contains two nitrogen-rich aromatic rings and a labile fluorine substituent. Three specific liabilities undermine standard purity checks:
-
Regioisomerism: The Groebke-Blackburn-Bienaymé (GBB) or Suzuki coupling reactions used to synthesize this core can yield C-2 vs. C-3 substitution isomers. These often possess identical UV chromophores.
-
Defluorination: Under palladium-catalyzed cross-coupling conditions, the fluorine on the pyridine ring is susceptible to hydrodefluorination (replacement of F with H) or nucleophilic aromatic substitution (
) by solvent/water (replacement of F with OH). -
Polarity: The basic nitrogens (pyrazine N4, imidazole N1) cause peak tailing on standard C18 columns, masking impurities.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the three primary validation methods. Note that LC-MS is identified as the superior method for impurity profiling, while qNMR remains the gold standard for assay (content) determination.
Table 1: Performance Metrics of Validation Methods
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | 1H qNMR (Orthogonal) |
| Primary Utility | Impurity ID & Trace Detection | Routine Purity % | Absolute Content Assay |
| Specificity | High (Mass + Retention Time) | Low (Retention Time only) | High (Structural resolution) |
| Sensitivity (LOD) | < 0.01% (Trace analysis) | ~0.05% | ~0.5 - 1.0% |
| Defluorination Detection | Excellent (Mass shift -18 Da) | Poor (Similar UV spectra) | Moderate (Loss of coupling) |
| Co-eluting Peak ID | Resolved via Extracted Ion Chromatogram (EIC) | Invisible (Single broad peak) | Detected as overlapping signals |
| Throughput | Medium (10-15 min/run) | High (5-10 min/run) | Low (Sample prep heavy) |
Validated LC-MS Protocol
This protocol is designed to separate the target from its likely defluorinated impurity (Mass difference: 18 Da) and regioisomers.
A. System Configuration
-
Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Stationary Phase Selection: Do not use a standard C18.
-
Recommendation:Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Rationale: The Phenyl/PFP phases engage in
interactions with the electron-deficient fluoropyridine ring, offering superior selectivity for the halogenated target over non-halogenated impurities compared to C18.
-
B. Mobile Phase & Gradient
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
-
Note: Acidic pH ensures protonation of the pyrazine nitrogen, improving peak shape.
-
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Equilibrium |
| 1.0 | 5 | Hold (Elute polar salts) |
| 8.0 | 95 | Linear Gradient |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
C. Mass Spectrometry Parameters
-
Scan Range: 100 – 600
. -
Key Ions to Monitor (SIM Mode):
- : Target Mass (Calculate exact mass based on isotopes).
-
$[M-F+H]^+ \rightarrow [M-18]^+ $: Hydrodefluorinated impurity.
-
$[M-F+OH]^+ \rightarrow [M-2]^+ $: Hydrolysis impurity (Phenol derivative).
Data Interpretation & Decision Logic
Scientific integrity requires a "Self-Validating" workflow. Use the following logic to interpret your LC-MS data.
Impurity Profiling Workflow (Graphviz Diagram)
The following diagram illustrates the critical decision nodes when analyzing the LC-MS data.
Figure 1: Analytical workflow for validating fluorinated heterocycles. Note the critical check for mass spectral purity even if the UV trace appears single.
Strategic Recommendations
When to use HPLC-UV vs. LC-MS
-
Routine Synthesis Checks: HPLC-UV is sufficient only after the synthetic route is validated and the impurity profile is known.
-
Final Compound Validation: LC-MS is mandatory for the final release of this specific fluorinated scaffold to ensure the fluorine atom is intact.
The "Expert" Tip: The NMR Cross-Check
While LC-MS is sensitive, it cannot easily distinguish between the C-2 and C-3 regioisomers if they have identical fragmentation patterns.
-
Protocol: If LC-MS confirms the correct mass but the biological activity is unexpected, run a 1H-13C HMBC NMR .
-
Look for: The correlation between the imidazo-proton and the pyrazine carbons. This is the only definitive way to confirm the regiochemistry of the ring fusion.
Diagram: Method Selection Matrix
Figure 2: Decision matrix for selecting the appropriate analytical technique based on the specific validation requirement.
References
-
Gozalbes, R., et al. (2010). "Design and evaluation of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as inhibitors of checkpoint and other kinases." Bioorganic & Medicinal Chemistry Letters. Link
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Kaufmann, A. (2020).[2] "The practicability of high-resolution mass spectrometry (HRMS) for the screening of pesticide residues." Analytical and Bioanalytical Chemistry. Link
-
Food and Drug Administration (FDA). (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." Guidance for Industry. Link
-
Li, Z., et al. (2023). "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor." ACS Pharmacology & Translational Science. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
